Benzylpenillic acid
Description
Properties
CAS No. |
13093-87-3 |
|---|---|
Molecular Formula |
C16H18N2O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(3S,7R,7aR)-5-benzyl-2,2-dimethyl-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22)/t11-,12-,13+/m0/s1 |
InChI Key |
PSPRNQOVLYLHSA-RWMBFGLXSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C |
Other CAS No. |
13093-87-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Stability of Benzylpenicillic Acid in Aqueous Solutions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of a Cornerstone Antibiotic
Benzylpenicillic acid, commonly known as Penicillin G, represents a foundational molecule in the history of medicine. Its discovery revolutionized the treatment of bacterial infections and continues to be a vital therapeutic agent. However, its efficacy is intrinsically linked to its chemical stability, particularly in aqueous formulations required for parenteral administration. The core of its antibacterial activity, the β-lactam ring, is a highly strained four-membered ring, making it susceptible to degradation. Understanding the kinetics and mechanisms of this degradation is not merely an academic exercise; it is a critical necessity for developing safe, stable, and effective pharmaceutical products. This guide provides a comprehensive analysis of the factors governing the stability of benzylpenicillic acid in aqueous environments, offering both foundational knowledge and practical, field-proven methodologies for its assessment.
The Chemistry of Instability: Degradation Pathways
The degradation of benzylpenicillic acid in aqueous solution is a complex process dominated by the hydrolysis of the amide bond within the β-lactam ring. This primary reaction is catalyzed by both acid and base and leads to the formation of several inactive products.[1][2] The specific degradation profile is highly dependent on the pH of the solution.
-
In Alkaline and Near-Neutral Conditions (pH > 7): The primary degradation pathway is hydrolysis, where a hydroxide ion attacks the carbonyl carbon of the β-lactam ring. This irreversible reaction opens the ring to form benzylpenicilloic acid .[3] This product is inactive as an antibiotic and can further isomerize.[3]
-
In Acidic Conditions (pH < 5): The degradation is more complex. While hydrolysis to benzylpenicilloic acid still occurs, a significant parallel pathway involves an intramolecular rearrangement to form benzylpenillic acid .[4][5] Benzylpenicilloic acid formed under acidic conditions can also undergo stereoselective decarboxylation to yield benzylpenilloic acid.[4] A further, highly unstable intermediate, benzylpenicillenic acid, can also form and subsequently breaks down into multiple products.[4]
The formation of these acidic degradation products, such as benzylpenicilloic acid which contains two carboxyl groups, can cause the pH of an unbuffered solution to decrease, thereby auto-accelerating the degradation process.[1][6]
Figure 1. Simplified degradation pathways of Benzylpenicillic Acid under different pH conditions.
Critical Factors Influencing Aqueous Stability
The rate of benzylpenicillic acid degradation is not static; it is profoundly influenced by several environmental and formulation factors. A quantitative understanding of these factors is paramount for designing stable drug products.
Effect of pH
As illustrated by the degradation pathways, pH is the most critical factor. The relationship between the degradation rate constant (k) and pH typically forms a V-shaped curve, with the point of maximum stability (minimum degradation rate) occurring in the slightly acidic to neutral pH range.[6][7] Studies have consistently shown that the optimal pH for stability is approximately 6.5 to 7.5.[6][8] Both strongly acidic and alkaline conditions significantly accelerate degradation.[1][9]
Effect of Temperature
Temperature has a significant impact on the degradation kinetics, which follows the Arrhenius equation.[6][7] An increase in temperature provides the necessary activation energy for the hydrolytic reactions, leading to a faster rate of degradation.[10][11] It is crucial to control the temperature during manufacturing, storage, and administration. For instance, significant degradation can occur in portable infusion pumps maintained at or near body temperature (36-37°C) over a 24-hour period.[10][12] Conversely, refrigeration at 3-5°C can extend the stability to several days.[10]
| Temperature (°C) | Time to 10% Degradation (t90) | Reference |
| 3-5 | 8 days | [10] |
| 21-22 | ~13 hours 20 minutes | [10] |
| 26 | ~12 hours 54 minutes | [10] |
| 36 | ~5 hours 18 minutes | [10] |
Table 1. Impact of Temperature on the Stability of Benzylpenicillin in 0.9% Sodium Chloride Solution.
Buffer Systems and Ionic Strength
The use of buffering agents is essential for maintaining the pH within the optimal range and preventing the auto-catalytic degradation caused by acidic byproducts.[6][8] The choice of buffer is critical, as some species can participate in the degradation. Studies have shown the stability of benzylpenicillin sodium in various media follows the order: citrate buffer > acetate buffer > phosphate buffer.[6][7][9] Citrate buffer, at a pH of approximately 7.0 and a sufficient molar ratio to the drug (≥ 0.75), provides the most stable environment.[6][7][9]
Experimental Protocol: Assessing Stability via a Stability-Indicating HPLC Method
To reliably quantify the degradation of benzylpenicillic acid and ensure that the analytical method is "stability-indicating," a forced degradation study coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard. A stability-indicating method is one that can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation, free from interference from any degradation products, impurities, or excipients.[13][14]
Causality Behind the Method
The protocol described below is designed to be a self-validating system. By intentionally degrading the drug under various stress conditions (acid, base, oxidation, heat, light), we generate the potential degradation products.[15] The subsequent HPLC analysis must then demonstrate that the peaks for these degradation products are well-resolved from the peak of the intact benzylpenicillic acid. This proves the method's specificity and its ability to track stability in real-time studies. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the sample.[15]
Step-by-Step Forced Degradation and HPLC Analysis Workflow
Figure 2. Workflow for a Forced Degradation Study to develop a stability-indicating method.
Protocol Details:
-
Preparation of Solutions:
-
Prepare a stock solution of benzylpenicillin sodium in a suitable solvent (e.g., ultrapure water or an appropriate buffer).
-
For stress conditions, dilute the stock solution with the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a target concentration.
-
-
Application of Stress:
-
Acid/Base Hydrolysis: Incubate samples with acid or base at room temperature or slightly elevated temperature for a defined period. At specified time points, withdraw aliquots and immediately neutralize them to halt the degradation.
-
Oxidation: Treat the sample with hydrogen peroxide and incubate.
-
Thermal Stress: Expose the sample solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
HPLC Analysis:
-
A representative HPLC method for benzylpenicillin analysis is detailed below.[12]
-
System: Agilent 1100 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., Phenomenex Aqua C18, 5 µm, 75 x 4.6 mm).[12]
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.05% phosphoric acid) and an organic modifier (e.g., acetonitrile). A common ratio is 70:40 (v/v) aqueous to organic.[12]
-
Flow Rate: 1.5 mL/min.[12]
-
Detection: UV detector set at 254 nm.[12]
-
Injection Volume: 50 µL.[12]
-
-
Data Evaluation:
-
Inject the stressed and unstressed samples into the HPLC system.
-
Confirm that the principal peak (benzylpenicillin) is well-separated from all degradation product peaks.
-
Calculate the percentage of degradation and perform a mass balance analysis to account for all components.
-
Conclusion: From Bench to Bedside
The inherent instability of the β-lactam ring in benzylpenicillic acid presents a significant but manageable challenge in pharmaceutical development. A thorough understanding of its degradation kinetics and the influence of pH, temperature, and formulation buffers is essential. Maximum stability is achieved in a buffered solution with a pH around 7.0, stored at refrigerated temperatures.[6][7][9] For researchers and drug development professionals, the implementation of robust, stability-indicating analytical methods, validated through forced degradation studies, is not just a regulatory requirement but a cornerstone of ensuring that this life-saving antibiotic is delivered to patients in a safe, stable, and effective form.
References
-
Gao, M., et al. (2008). Effect of Buffer Solution and Temperature on the Stability of Penicillin G. Journal of Chemical & Engineering Data, 53(4), 960-964. Available from: [Link]
-
Page-Sharp, M., et al. (2006). Stability of benzylpenicillin during continuous home intravenous therapy. Journal of Antimicrobial Chemotherapy, 57(1), 168-170. Available from: [Link]
-
Ghebre-Sellassie, I. (1982). KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND. Purdue e-Pubs. Available from: [Link]
-
Batty, K. T., et al. (2022). Stability of benzylpenicillin for continuous intravenous infusions: An isotonic formulation for therapeutic use and a low-dose formulation for clinical trial. Journal of Infection and Chemotherapy, 28(9), 1269-1273. Available from: [Link]
-
Allwood, M. C., & Page-Sharp, M. (2006). Stability of benzylpenicillin during continuous home intravenous therapy. PubMed. Available from: [Link]
-
Kessler, D. P., et al. (1986). Investigation of a proposed penicillin G acidic degradation scheme using high-pressure liquid chromatography and optimization techniques and mechanistic considerations. Journal of Pharmaceutical Sciences, 75(11), 1062-1066. Available from: [Link]
-
Al-Ghamdi, S., et al. (2024). Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations. PubMed Central. Available from: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Available from: [Link]
-
SGS (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. Available from: [Link]
-
Gessner, A., et al. (2013). Benzyl-penicillin (Penicillin G) Transformation in Aqueous Solution at Low Temperature Under Controlled Laboratory Conditions. PubMed. Available from: [Link]
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Davis, M. I., & Williams, A. (1996). Alcohol-catalysed hydrolysis of benzylpenicillin. Journal of the Chemical Society, Perkin Transactions 2, (5), 891-896. Available from: [Link]
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The degradation of benzylpenicillin in aqueous solution. (1990). ProQuest. Available from: [Link]
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Arancibia, A., et al. (2020). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. Available from: [Link]
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Methodological & Application
Sensitive and Selective Quantification of Benzylpenicillic Acid in Complex Matrices by LC-MS/MS
Application Note
Abstract
This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of benzylpenicillic acid (also known as penillic acid), a major degradation product and metabolite of benzylpenicillin (penicillin G). Benzylpenicillin is a widely used antibiotic, and monitoring its metabolites is crucial for understanding its degradation pathways, assessing allergic potential, and ensuring food safety.[1] This protocol provides a detailed workflow, from sample preparation to instrumental analysis, designed for researchers, scientists, and drug development professionals requiring reliable detection of benzylpenicillic acid in complex biological and environmental matrices.
Introduction: The Significance of Benzylpenicillic Acid Detection
Benzylpenicillin (Penicillin G) is a cornerstone of antibacterial therapy. However, its chemical structure, characterized by a labile β-lactam ring, makes it susceptible to degradation under various conditions, including acidic or alkaline environments and enzymatic activity.[1][2] This degradation leads to the formation of several metabolites, with benzylpenicillic acid being a prominent and immunologically significant product.[1]
The formation of benzylpenicillic acid is a critical analytical endpoint for several reasons:
-
Allergenicity: Penicillin degradation products, including penillic acid, can covalently bind to proteins, forming haptens that may elicit hypersensitivity reactions in sensitized individuals. Accurate detection is therefore vital in immunological studies and for ensuring the safety of pharmaceutical formulations.
-
Food Safety and Residue Analysis: The use of penicillin G in veterinary medicine and agriculture necessitates the monitoring of its residues and degradation products in food products like milk, honey, and citrus fruits to protect consumers.[1][2]
-
Pharmacokinetic and Stability Studies: Quantifying the degradation of penicillin G into its metabolites provides essential data for drug stability testing and for understanding its metabolic fate in vivo.
This guide details a highly selective and sensitive LC-MS/MS protocol that leverages the specificity of Multiple Reaction Monitoring (MRM) to confidently identify and quantify benzylpenicillic acid, even at trace levels.
Principle of the Method: LC-MS/MS for Ultimate Selectivity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex samples due to its exceptional sensitivity and selectivity.
-
Chromatographic Separation (LC): The sample extract is first injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column separates benzylpenicillic acid from other sample components based on its polarity. The use of a gradient elution with an organic solvent (like acetonitrile) and an aqueous mobile phase (containing an acidifier like formic acid) ensures sharp peaks and efficient separation.[2][3]
-
Ionization (MS): As the analyte elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) in positive mode is typically employed, which protonates the benzylpenicillic acid molecule to generate a precursor ion ([M+H]⁺).[3][4]
-
Tandem Mass Spectrometry (MS/MS): The protonated molecule is isolated in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass confirmation (precursor and product ion), drastically reducing matrix interference and ensuring high confidence in the analytical results.[3][5]
The overall workflow is designed to be a self-validating system, where chromatographic retention time and the specific MRM transitions provide unequivocal identification of the target analyte.
Experimental Workflow
The following diagram illustrates the complete analytical procedure from sample collection to final data analysis.
Caption: Overall workflow for benzylpenicillic acid analysis.
Detailed Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).[1]
-
Standards: Certified reference standards of Benzylpenicillic acid and, if available, a stable isotope-labeled internal standard (e.g., Benzylpenicillin-d7 can be used for the parent drug).
-
Equipment: Centrifuge, vortex mixer, evaporator, analytical balance, UHPLC system coupled to a triple quadrupole mass spectrometer.
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the benzylpenicillic acid reference standard in a 1:1 mixture of water and acetonitrile.[1] Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., from 0.1 ng/mL to 1000 ng/mL) by serially diluting the primary stock solution in the reconstitution solvent (e.g., 20% ACN in water with 0.1% FA). These solutions are used to build the calibration curve.
Sample Preparation Protocol (Example for Serum)
This protocol utilizes protein precipitation, a simple and effective method for cleaning up serum or plasma samples.[3]
-
Aliquoting: Pipette 100 µL of serum sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking (Optional but Recommended): Add the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Mixing: Vortex the tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at >10,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Causality: Acetonitrile is used to denature and precipitate proteins, which would otherwise interfere with the analysis and foul the LC column and MS source.[3][7] Evaporation and reconstitution concentrate the analyte and ensure it is dissolved in a solvent compatible with the initial chromatographic conditions, leading to better peak shape.
LC-MS/MS Instrumental Parameters
The following tables summarize the recommended starting conditions for the LC-MS/MS system. These parameters should be optimized for the specific instrument in use.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, e.g., Acquity C18 (150 mm × 2.1 mm, 1.7 µm) or equivalent.[2] |
| Mobile Phase A | Water with 0.1% Formic Acid.[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid.[1][2] |
| Flow Rate | 0.2 - 0.4 mL/min.[2] |
| Column Temperature | 40°C.[2] |
| Injection Volume | 2 - 10 µL. |
| Gradient Program | Time (min) |
| Rationale: | A gradient elution is crucial for separating the polar benzylpenicillic acid from less polar matrix components and the parent drug, penicillin G. Formic acid aids in protonation for positive ESI mode and improves peak shape.[2][6] |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| Capillary Voltage | 4500 - 5000 V.[2][5] |
| Source Temperature | 300 - 400°C.[2][5] |
| Gas Flow (Nebulizer) | 30 - 40 psi.[2][3] |
| Curtain/Sheath Gas | Instrument dependent, optimize for best signal.[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM).[3] |
| Rationale: | ESI in positive mode is highly effective for protonating the benzylpenicillic acid molecule. Source parameters are optimized to achieve efficient desolvation and ionization, maximizing signal intensity. |
MRM Transitions for Benzylpenicillic Acid
The selection of specific precursor-to-product ion transitions is the key to the method's selectivity. At least two transitions should be monitored for confident identification.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (CE) | Use |
| Benzylpenicillic Acid | m/z 335.1 | m/z 128.0 | Optimized (e.g., 15-25 eV) | Confirmation |
| m/z 160.0 | Optimized (e.g., 10-20 eV) | Confirmation | ||
| m/z 289.0 | Optimized (e.g., 10-20 eV) | Quantifier | ||
| Note: The exact m/z values and collision energies should be determined empirically by infusing a standard solution of benzylpenicillic acid into the mass spectrometer. The most intense and stable fragment should be used for quantification.[1] |
Method Validation and Trustworthiness
To ensure the trustworthiness of the results, the method should be validated according to established guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Linearity and Range: Demonstrating a linear response over a defined concentration range with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) on different days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% at LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[2] Methods have demonstrated LLOQs in the low ng/mL or ng/g range.[2]
-
Matrix Effect and Recovery: Assessing the impact of the sample matrix on ionization efficiency and the efficiency of the extraction process.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the sensitive and selective detection of benzylpenicillic acid using LC-MS/MS. The detailed steps for sample preparation and the optimized instrumental parameters offer a robust starting point for method development and validation. By explaining the causality behind experimental choices, this guide empowers researchers to adapt and apply this methodology to a wide range of complex matrices, ensuring high-quality, reliable, and defensible analytical results in their respective fields.
References
-
C.S. Krynitsky, G.A. Nyman, S.J. Lehotay. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
A. Riezk, R.C. Wilson, T.M. Rawson, et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods. Available at: [Link]
-
S.A. El-Aty, A.M., M.A. Khorshid, M.M. El-Sayed. (2016). Identification of Penicillin G Metabolites under Various Environmental Conditions using UHPLC-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]
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A. Riezk, R.C. Wilson, A.E.G. Cass, et al. (2024). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. Analytical Methods. Available at: [Link]
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Food Safety and Inspection Service, USDA. (2020). Determination and Confirmation of Penicillin G by LC-MS/MS. CLG-PENG1.03. Available at: [Link]
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A. Riezk, R.C. Wilson, A.E.G. Cass, et al. (2024). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. PubMed. Available at: [Link]
-
Y. Zhang, J. Li, Y. Li, et al. (2018). HPLC chromatograms of (A) benzylpenicillin polymerized sample and (B)... ResearchGate. Available at: [Link]
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I. Sayago, A. González-Antuña, M.J. González-Doncel, et al. (2016). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. PubMed Central. Available at: [Link]
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U.S. Food and Drug Administration. (2020). An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. FDA Laboratory Information Bulletin. Available at: [Link]
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Application Note: Analysis of Benzylpenicillin Residues in Milk and Food Products
Abstract
This document provides a comprehensive guide for the analysis of benzylpenicillic acid (penicillin G) in milk and other food matrices. Benzylpenicillin is a widely used β-lactam antibiotic in veterinary medicine, particularly for treating bovine mastitis, which can lead to the presence of its residues in the food supply.[1][2][3] The presence of these residues is a significant public health concern due to potential allergic reactions in sensitized individuals and the contribution to the development of antimicrobial resistance.[4][5][6] This note details validated protocols for sample preparation and subsequent analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), designed for researchers and quality control professionals.
Introduction: The Rationale for Benzylpenicillin Monitoring
Benzylpenicillin, a narrow-spectrum antibiotic, has been a cornerstone in treating bacterial infections in food-producing animals for decades.[2] Its primary application in dairy cattle is the treatment of mastitis, an inflammation of the mammary gland.[1] Improper administration or failure to observe the prescribed withdrawal period before milking can result in the secretion of benzylpenicillin into the milk.[7]
The ingestion of food containing antibiotic residues poses two primary risks to human health:
-
Hypersensitivity Reactions: Individuals with a penicillin allergy can experience severe reactions even from trace amounts.[5]
-
Antimicrobial Resistance: The widespread presence of low levels of antibiotics in the environment and food chain is a contributing factor to the emergence of drug-resistant bacteria, a global health crisis.[6]
To mitigate these risks, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for benzylpenicillin in foodstuffs.[6][8] For example, the European Union has set the MRL for benzylpenicillin in milk at 4 µg/kg (approximately 12 nM).[5][8] Adherence to these limits requires robust, sensitive, and reliable analytical methods for routine monitoring. This guide provides the technical foundation and step-by-step protocols for implementing such testing.
Foundational Step: Effective Sample Preparation
The complexity of food matrices such as milk (rich in proteins and fats) and meat necessitates a robust sample preparation strategy.[9] The primary goals of this step are to isolate the target analyte (benzylpenicillin) from interfering matrix components and to concentrate it to a level detectable by the analytical instrument. The choice of method depends on the matrix and the subsequent analytical technique.
Protocol 1: Protein Precipitation for Milk Samples
This is a rapid and effective method for removing the bulk of proteins from milk prior to chromatographic analysis. Acetonitrile is the precipitating agent of choice as it efficiently denatures and precipitates proteins while being a common solvent in reversed-phase HPLC.
Step-by-Step Methodology:
-
Pipette 2 mL of a well-mixed milk sample into a 15 mL polypropylene centrifuge tube.[9][10]
-
Add 4-8 mL of cold acetonitrile to the tube.[9][10] The volume can be optimized, but a 2:1 or 4:1 ratio of acetonitrile to milk is common.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[9]
-
Centrifuge the tube at ≥5,000 x g for 10-15 minutes at 4°C.[9] This will form a compact pellet of precipitated proteins and fats.
-
Carefully decant the supernatant (the clear liquid containing the analyte) into a clean tube.
-
For enhanced purity, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial.[9][10]
-
The sample is now ready for HPLC-UV or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Meat and Complex Matrices
For more complex matrices like homogenized meat tissue, SPE provides a more thorough cleanup than simple precipitation. It separates the analyte from interferences based on physical and chemical properties. Reversed-phase (e.g., C18) cartridges are commonly used.
Step-by-Step Methodology:
-
Homogenization: Homogenize a representative sample of the tissue (e.g., 2-5 grams) with an appropriate extraction buffer.
-
Extraction & Precipitation: Perform an initial solvent extraction and protein precipitation similar to Protocol 1. Centrifuge to pellet solids.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[11] Do not let the cartridge run dry.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences while retaining benzylpenicillin.
-
Elution: Elute the retained benzylpenicillin from the cartridge using a small volume (e.g., 2-5 mL) of a strong organic solvent like methanol or acetonitrile.[11]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 1 mL of the mobile phase for analysis.[11]
Core Analytical Methodologies
The choice of analytical technique is driven by the specific need, whether it is high-throughput screening, regulatory confirmation, or field-based testing.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available chromatographic technique suitable for quantification and screening. The separation is based on the analyte's partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase, with detection based on the analyte's absorbance of UV light.
-
Causality: Benzylpenicillin contains a phenyl group, which is a chromophore that absorbs UV light, typically detected at wavelengths around 210-230 nm or 280 nm.[10][12] While reliable, its sensitivity and specificity are lower than mass spectrometry, making it more suitable for screening samples with concentrations at or above the MRL.
-
Sample Preparation: Use Protocol 1.
-
Instrumentation: An HPLC system with a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: Ascentis® Express C18, 100 x 2.1 mm, 2.7 µm (or equivalent).[10]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.[10]
-
-
Quantification: Prepare a calibration curve using benzylpenicillin standards in a blank matrix extract (matrix-matched calibration) to account for matrix effects. The concentration range should bracket the expected sample concentrations and the MRL. A limit of detection (LOD) of 0.01 µg/mL and a limit of quantitation (LOQ) of 0.03 µg/mL can be achieved with this method.[10]
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the confirmation and highly sensitive quantification of veterinary drug residues.[13] It couples the powerful separation of HPLC with the high specificity and sensitivity of a triple quadrupole mass spectrometer, which identifies compounds based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.
-
Causality: This technique provides unequivocal identification. A specific parent ion (precursor ion) corresponding to benzylpenicillin is selected in the first quadrupole, fragmented in the second, and specific fragment ions (product ions) are detected in the third. This precursor-to-product ion transition is a unique chemical fingerprint, virtually eliminating false positives.[9]
-
Sample Preparation: Use Protocol 1 (Milk) or Protocol 2 (Meat).
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to HPLC-UV, but often with faster gradients compatible with UHPLC.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Precursor Ion (Q1): m/z 335.1
-
Product Ion 1 (Q3 - Quantifier): m/z 160.1
-
Product Ion 2 (Q3 - Qualifier): m/z 176.1
-
-
Note: Collision energies and other source parameters must be optimized for the specific instrument.
-
-
Confirmation Criteria: Confirmation of benzylpenicillin presence requires the detection of both MRM transitions at the correct retention time with an ion ratio (Qualifier/Quantifier) that is within a specified tolerance (e.g., ±20%) of that observed for a pure standard.
C. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is an immunological method ideal for rapid, high-throughput screening of a large number of samples.[1] The competitive ELISA format is most common for small molecules like benzylpenicillin.
-
Causality: In a competitive ELISA, free benzylpenicillin in the sample competes with a fixed amount of enzyme-labeled (or surface-immobilized) benzylpenicillin for binding to a limited number of specific anti-penicillin antibodies.[14] A higher concentration of benzylpenicillin in the sample results in less binding of the labeled antigen, leading to a weaker signal. The signal intensity is therefore inversely proportional to the analyte concentration.
-
Kit: Utilize a commercial Benzylpenicillin ELISA kit (e.g., Ringbio).[14] Follow the manufacturer's instructions precisely.
-
General Step-by-Step Methodology:
-
Sample Preparation: Often requires simple dilution of the milk sample with the provided buffer.
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the antibody-coated microplate wells.
-
Add the enzyme conjugate (e.g., HRP-labeled penicillin).
-
Incubate for the specified time (e.g., 30-60 minutes) at room temperature to allow for competitive binding.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the TMB substrate solution. A color will develop.
-
Incubate for a short period (e.g., 15 minutes).
-
Add the stop solution to quench the reaction. The color will change (e.g., from blue to yellow).
-
-
Data Analysis: Read the absorbance of each well at 450 nm using a microplate reader. The concentration is inversely proportional to the absorbance. Calculate results based on the standard curve.
-
Interpretation: Samples with results below the MRL are considered negative. Samples that screen positive should be considered presumptive and must be confirmed using a reference method like LC-MS/MS.[7]
-
Data Presentation & Regulatory Compliance
Clear presentation of analytical performance and comparison to regulatory limits is essential for data interpretation and reporting.
Table 1: Performance Characteristics of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | ELISA (Screening) |
| Principle | Chromatography, UV Absorbance | Chromatography, Mass Spectrometry | Immunoassay |
| Typical LOD | 10-50 µg/kg | < 1 µg/kg | 1-4 µg/kg |
| Typical LOQ | 30-100 µg/kg | ≤ 2 µg/kg | N/A (Screening) |
| Specificity | Moderate | Very High (Confirmatory) | Moderate (Cross-reactivity possible) |
| Throughput | Moderate | Moderate | High |
| Cost | Low | High | Low (per sample in batch) |
| Primary Use | Quantification, Screening | Confirmation, Quantification | High-Throughput Screening |
Table 2: Maximum Residue Limits (MRLs) for Benzylpenicillin
| Region/Authority | Matrix | MRL |
| European Union (EU) | Milk | 4 µg/kg |
| European Union (EU) | Muscle, Fat, Liver, Kidney | 50 µg/kg |
| Codex Alimentarius | Milk | 4 µg/kg |
| Codex Alimentarius | Muscle, Liver, Kidney (Bovine) | 50 µg/kg |
Source: European Commission Regulation (EU) No 37/2010, Codex Alimentarius Commission.
Workflow Visualizations
Caption: LC-MS/MS analysis workflow using MRM.
Caption: Principle of competitive ELISA for detection.
Method Validation: Ensuring Trustworthy Results
A self-validating system is one where the reliability of the results is continuously demonstrated. This is achieved through rigorous method validation. All analytical methods used for regulatory purposes must be validated to ensure they are fit-for-purpose. Key performance parameters, often defined by guidelines such as the European Commission Decision 2002/657/EC, must be assessed. [15]
-
Specificity/Selectivity: The ability of the method to distinguish the analyte from other substances in the sample matrix. In LC-MS/MS, this is demonstrated by the absence of interfering peaks at the retention time of the target analyte in blank samples and the confirmation of ion ratios.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing standards at several concentration levels and performing a linear regression analysis (r² > 0.99).
-
Accuracy (Trueness): The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is typically evaluated by analyzing certified reference materials or spiked blank samples, expressed as percent recovery.
-
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability (RSDr): Precision under the same operating conditions over a short interval.
-
Reproducibility (RSDR): Precision under different conditions (e.g., different analysts, different days).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
By thoroughly documenting these parameters, a laboratory can provide authoritative and trustworthy data, ensuring that any reported findings are scientifically sound and defensible.
References
-
Determination of Benzylpenicillin in Milk at the Pg Ml-1 Level by Reversed-Phase Liquid-Chromatography in Combination with Digital Subtraction Chromatography Technique. AMiner. [Link]
-
Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC-UV) and HPLC–MS–MS. LCGC International. [Link]
-
Benzylpenicillin Document. Food and Agriculture Organization of the United Nations. [Link]
-
A Rapid and Sensitive Assay for the Detection of Benzylpenicillin (PenG) in Milk. PLOS One. [Link]
-
Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. International Journal of Health and Allied Sciences. [Link]
-
Stability of benzylpenicillin for continuous intravenous infusions: An isotonic formulation for therapeutic use and a low-dose formulation for clinical trial. PubMed. [Link]
-
Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. PubMed Central. [Link]
-
A Rapid and Sensitive Assay for the Detection of Benzylpenicillin (PenG) in Milk. PLOS ONE. [Link]
-
A Rapid and Sensitive Assay for the Detection of Benzylpenicillin (PenG) in Milk. National Center for Biotechnology Information. [Link]
-
LC/MS Applications for Drug Residues in Foods. Agilent. [Link]
-
Benzylpencillin (WHO Food Additives Series 27). INCHEM. [Link]
-
A Rapid and Sensitive Assay for the Detection of Benzylpenicillin (PenG) in Milk. PubMed. [Link]
-
Screening of antibiotics and chemical analysis of penicillin residue in fresh milk and traditional dairy products in Oyo state, Nigeria. National Center for Biotechnology Information. [Link]
-
A pharmacological perspective on the use of benzylpenicillin-G in the production of veterinary medicine in Latin America. SciELO México. [Link]
-
Detection of Penicillin G and its Benzylpenicilloyl (BPO) - Derivatives in Cow Milk and Serum by means of an ELISA. PubMed. [Link]
-
LC-MS/MS DETERMINATION OF ANTIBIOTIC RESIDUES IN DISTILLERS GRAINS: METHOD MODIFICATION. U.S. Food & Drug Administration. [Link]
-
Evaluation of Antibiotics Residues in Milk and Meat Using Different Analytical Methods. Cogent Food & Agriculture. [Link]
-
Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. ResearchGate. [Link]
-
An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains: Collaborative Study. PubMed. [Link]
-
Stability of benzylpenicillin during continuous home intravenous therapy. ResearchGate. [Link]
-
Screening Methods for Antimicrobial Residues in the Dairy Chain—The Past and the Present. MDPI. [Link]
-
Validation of the five-plate screening test for the detection of anti- biotic residues in food. Estimation of the limit of. Spanish Agency for Food Safety and Nutrition (AESAN). [Link]
-
Antibiotics in food: Legislation and validation of analytical methodologies. ResearchGate. [Link]
-
Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. National Center for Biotechnology Information. [Link]
-
Antibiotic residues. R-Biopharm. [Link]
-
LC-MS/MS Validation of a Residue Analysis Method for Penicillin G and Its Metabolites in Commercial Orange Juice. ResearchGate. [Link]
-
Penicillin ELISA Kit, for milk, milk powder, honey, cell culture. Ringbio. [Link]
-
Stability of benzylpenicillin during continuous home intravenous therapy. Oxford Academic. [Link]
-
A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples. MDPI. [Link]
-
The degradation of benzylpenicillin in aqueous solution. ProQuest. [Link]
-
Assay Analysis for Penicillin G Sodium (USP-38 method). Regis Technologies. [Link]
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Thirty years of applying microbiological methods for the control of antibiotic residues in the National Residue Monitoring Plan in foods in Spain. Spanish Agency for Food Safety and Nutrition (AESAN). [Link]
-
Determination of the intramammary dose of benzylpenicillin required to maintain an adequate concentration in the milk to inhibit Gram‐positive bacteria in the clinically normal udder for 24 hr. ResearchGate. [Link]
-
Benzylpenicillin. American Chemical Society. [Link]
-
The development, validation and application of mass spectrometric methods for veterinary drug residue analyses in food. Queen's University Belfast. [Link]
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Guidelines for the validation of analytical methods used in residue studies in animal tissues. World Organisation for Animal Health (WOAH). [Link]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Benzylpenicillin and Its Degradation Products
Welcome to the technical support center for the analysis of Benzylpenicillin (Penicillin G) and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, optimize, and troubleshoot High-Performance Liquid Chromatography (HPLC) methods for these compounds. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your method development journey. The instability of the β-lactam ring in Benzylpenicillin presents unique analytical challenges, making a robust, stability-indicating HPLC method crucial for ensuring drug safety and quality.[1][2]
Part 1: Foundational Knowledge & Method Strategy
This section addresses the fundamental questions regarding Benzylpenicillin's chemistry and the strategic approach to its HPLC analysis.
Q1: What are the primary degradation products of Benzylpenicillin, and why is their separation critical?
Answer: Benzylpenicillin is susceptible to degradation, primarily through hydrolysis of its β-lactam ring. The degradation pathway and resulting products are highly dependent on the pH of the environment.[3]
-
Under acidic conditions (pH < 4): Benzylpenicillin primarily rearranges to form benzylpenillic acid .[3]
-
Under neutral to alkaline conditions (pH > 7): The primary degradation product is benzylpenicilloic acid , which is formed by the hydrolytic opening of the β-lactam ring.[2][3] Benzylpenicilloic acid can further undergo epimerization at the C-5 position, creating a mixture of diastereomers that can be challenging to resolve.[2][4]
-
Other Products: Further degradation can lead to compounds like benzylpenilloic acid and benzylpenamaldic acid .[3][4]
Separating these degradation products from the active pharmaceutical ingredient (API) is mandated by regulatory bodies to ensure the safety, efficacy, and quality of the final drug product. Some degradation products have been implicated in penicillin-related allergic reactions, making their detection and quantification a critical safety parameter.[2]
Below is a simplified diagram illustrating the main degradation pathways.
Caption: Key pH-dependent degradation pathways of Benzylpenicillin.
Part 2: Core HPLC Method Development & Optimization
This section provides a practical starting point for method development and guidance on optimizing key chromatographic parameters.
Q2: What is a reliable starting point for an HPLC method for Benzylpenicillin and its isomers?
Answer: A reversed-phase HPLC (RP-HPLC) method is the industry standard for this analysis.[5] Pharmacopeial methods, such as those found in the United States Pharmacopeia (USP), provide an excellent, validated starting point.[6][7]
Here is a typical set of starting conditions based on established methods:
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | L1 packing (C18), 4.6 x 100-150 mm, 3.5-5 µm | C18 provides good hydrophobic retention for Benzylpenicillin. A high-quality, end-capped column minimizes peak tailing for the acidic analytes. |
| Mobile Phase A | 0.01 M Monobasic Potassium Phosphate Buffer | The buffer is critical for controlling pH, which dictates the ionization state and retention of the acidic analytes.[8] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. The USP method for Penicillin G Potassium assay uses a methanol/buffer mixture.[6] |
| Elution Mode | Isocratic or Gradient | An isocratic method like 40% Methanol / 60% Buffer is suitable for simple assays.[6] A gradient is necessary for separating a complex mixture of degradation products with varying polarities.[9][10] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust as needed based on column dimensions and desired analysis time. |
| Column Temp. | 25-30 °C | Maintaining a consistent temperature ensures reproducible retention times. |
| Detection | UV at 220-230 nm | This wavelength range provides good sensitivity for the penicillin nucleus. The USP assay method specifies 220 nm.[6][7] |
| Injection Vol. | 10-20 µL | Dependent on sample concentration and detector sensitivity. |
Q3: How does mobile phase pH impact the separation, and how do I choose the right pH?
Answer: Mobile phase pH is arguably the most critical parameter for this separation. Benzylpenicillin and its degradation products are carboxylic acids. The pH of the mobile phase relative to their pKa values determines their degree of ionization.
-
Scientific Principle: When pH < pKa, the acidic compound is primarily in its neutral, protonated form, which is more hydrophobic and has a longer retention time on a C18 column. When pH > pKa, the compound is in its ionized, deprotonated form, which is more polar and elutes earlier.
-
Practical Application: Running the separation at a pH where the analytes are either fully protonated or fully deprotonated leads to the most stable and sharpest peaks. Operating near the pKa of an analyte can cause peak splitting or broadening. For these compounds, a mobile phase pH between 3.0 and 5.0 is often effective. A pH of 5.0 is used in the European Pharmacopoeia method for the related substance of amoxicillin.[11]
-
Recommendation: Start with a buffer pH of ~4.0. To improve the retention of early-eluting acidic degradants, you can decrease the pH (e.g., to 3.0). This will protonate the carboxylic acids, increasing their hydrophobicity and retention. Conversely, if peaks are too retained, a slight increase in pH can decrease retention. Always use a buffer to maintain a stable pH across the column.[8]
Q4: I'm seeing significant peak tailing for my main analyte. What's the cause and how do I fix it?
Answer: Peak tailing for acidic compounds like Benzylpenicillin is a common issue in RP-HPLC. It's typically caused by secondary interactions between the analyte and the stationary phase.
-
Primary Cause: The most common cause is the interaction between the negatively charged (ionized) carboxylate group of the analyte and residual, positively charged silanol groups on the silica-based stationary phase. This ionic interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Reducing the pH to 2.5-3.0 will protonate the analyte's carboxylic acid group, neutralizing its charge. It also suppresses the ionization of the silanol groups, minimizing these secondary interactions.
-
Use a High-Quality, End-Capped Column: Modern columns are extensively "end-capped" to shield most residual silanols. If you are using an older column, switching to a newer, high-purity silica column can dramatically improve peak shape.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or sample concentration.
-
Consider Ion-Pairing Reagents: While more complex, adding an ion-pairing reagent like tetrabutylammonium hydroxide to the mobile phase can be effective.[12] The reagent pairs with the ionized analyte, forming a neutral, hydrophobic complex that chromatographs with a better peak shape.[13]
-
Part 3: Advanced Troubleshooting & Method Validation
This section delves into resolving more complex separation challenges and ensuring your method is robust and fit for purpose.
Q5: My method isn't separating two critical isomers. What advanced strategies can I employ?
Answer: Co-elution of isomers, such as the epimers of benzylpenicilloic acid, requires a systematic optimization of selectivity.[2] Selectivity (α) is the factor that describes the separation between two adjacent peaks.
Here is a workflow for tackling poor resolution:
Caption: Troubleshooting workflow for improving isomeric resolution.
-
Causality Explained:
-
Change Organic Modifier: Methanol and Acetonitrile have different solvent properties and interact differently with analytes. Switching between them is one of the most powerful ways to alter selectivity.
-
Fine-Tune pH: Small changes in pH can subtly alter the charge and conformation of isomers, potentially leading to separation.
-
Adjust Temperature: Increasing temperature reduces mobile phase viscosity (improving efficiency) and can also change the thermodynamics of analyte-stationary phase interactions, thus affecting selectivity.
-
Change Stationary Phase: If resolution cannot be achieved on a C18 column, the isomers may have very similar hydrophobicity. A column with a different separation mechanism, like a Phenyl-Hexyl phase (which adds π-π interactions), may provide the necessary selectivity.
-
Q6: How do I perform a forced degradation study to ensure my method is "stability-indicating"?
Answer: A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients. Forced degradation studies are essential to develop and validate such a method.[14][15] You intentionally stress the drug substance to generate the likely degradation products.
Experimental Protocol: Acid Hydrolysis Forced Degradation
-
Sample Preparation: Prepare a solution of Benzylpenicillin in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Transfer an aliquot of the sample solution to a vial and add an equal volume of 1.0 M HCl.[16]
-
Incubation: Gently heat the solution (e.g., 60-80°C) for a defined period (e.g., 2-8 hours). The goal is to achieve approximately 5-20% degradation of the parent drug. Monitor the degradation over time to find the optimal duration.
-
Neutralization: After incubation, cool the sample to room temperature and carefully neutralize it with an equivalent amount of 1.0 M NaOH. This is crucial to stop the degradation reaction and prevent damage to the HPLC column.
-
Dilution & Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the stressed sample into the HPLC system. The resulting chromatogram should show a decreased peak for Benzylpenicillin and the appearance of new peaks corresponding to its degradation products (in this case, primarily this compound).[3]
-
Peak Purity Assessment: Use a Photodiode Array (PDA) detector to assess the peak purity of the Benzylpenicillin peak. The peak should be spectrally pure, confirming that no degradation products are co-eluting with it.
This process should be repeated for other stress conditions, including alkaline hydrolysis, oxidation (e.g., using H₂O₂), thermal, and photolytic stress, as outlined in ICH guidelines.[9][14]
References
-
HPLC chromatograms of (A) benzylpenicillin polymerized sample and (B)... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Tshikudo, N., et al. (2016). Identification of Penicillin G Metabolites under Various Environmental Conditions using UHPLC-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Penicillin G. In PubChem. Retrieved January 24, 2026, from [Link]
-
Tsuji, K., & Robertson, J. H. (1975). Separation of penicillin and its major degradation products by ion-pair reversed-phase high-pressure liquid chromatography. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Srinivasu, M. K., et al. (2009). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Acta Chromatographica. Available at: [Link]
-
Alvarez-Herrera, C., et al. (1998). Biosynthesis of benzylpenicillin (G), phenoxymethylpenicillin (V) and octanoylpenicillin (K) from glutathione S-derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
-
Hydrolysis of Penicillin G (benzylpenicillin) to 6-aminopenicillanic... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
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Ghebre-Sellassie, I. (1982). KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND. Purdue e-Pubs. Available at: [Link]
-
Foulds, G., et al. (1984). A Rapid Method for the Determination of Benzylpenicillin in Serum by Reversed-Phase HPLC. Therapeutic Drug Monitoring. Available at: [Link]
-
Moreno-Bondi, M. C., et al. (2018). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Srinivasu, M., et al. (2009). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Acta Chromatographica. Available at: [Link]
-
Food Safety and Inspection Service. (n.d.). Determination and Confirmation of Penicillin G by LC-MS/MS. Retrieved January 24, 2026, from [Link]
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Optimization of a liquid–liquid extraction method for HPLC–DAD determination of penicillin-V in human plasma. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Bird, A. E. (1989). The degradation of benzylpenicillin in aqueous solution. ProQuest. Available at: [Link]
-
Bagal, D., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Institutes of Health. Available at: [Link]
-
Meng, X., et al. (2016). Direct Evidence for the Formation of Diastereoisomeric Benzylpenicilloyl Haptens from Benzylpenicillin and Benzylpenicillenic Acid in Patients. Chemical Research in Toxicology. Available at: [Link]
-
European Pharmacopoeia. (n.d.). Amoxicillin Trihydrate. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Benzylpenicillin. Retrieved January 24, 2026, from [Link]
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STM Journals. (n.d.). Optimizing Antibiotic Analysis: A Comprehensive Guide To HPLC Process Of Assessment And Quantification. Retrieved January 24, 2026, from [Link]
-
USP-NF. (n.d.). Penicillin G Potassium. Retrieved January 24, 2026, from [Link]
-
Jacobsen, B., & Bjoern, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Al-Sabawi, O. I., & Al-Derzi, N. A. (2017). RP-HPLC METHOD VALIDATION FOR THE DETERMINATION OF AMPICILLIN IN IRAQI HEALTHY VOLUNTEERS SERUM. International Journal of Research in Pharmaceutical and Chemical Sciences. Available at: [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved January 24, 2026, from [Link]
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Wiese, B., & Martin, K. (1989). Basic extraction studies of benzylpenicillin and its determination by liquid chromatography with pre-column derivatisation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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USP-NF. (n.d.). Penicillin G Benzathine. Retrieved January 24, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Penicillin G sodium on Newcrom R1 HPLC column. Retrieved January 24, 2026, from [Link]
-
European Pharmacopoeia. (n.d.). Amoxicillin trihydrate. Retrieved January 24, 2026, from [Link]
-
Al-Aani, H., et al. (2018). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. National Institutes of Health. Available at: [Link]
-
Mabrouk, M. M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Overcoming matrix effects in benzylpenillic acid LC-MS/MS analysis
A Senior Application Scientist's Guide to Overcoming Matrix Effects
Welcome to the technical support center for the LC-MS/MS analysis of benzylpenicillic acid (Penicillin G). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this vital antibiotic in complex biological and food matrices. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your own methods effectively. We will explore the causes of matrix effects and systematically address them through robust sample preparation, strategic chromatography, and appropriate use of internal standards.
Understanding the Core Challenge: Benzylpenicillic Acid and the Matrix
Benzylpenicillic acid is a widely used β-lactam antibiotic in both human and veterinary medicine.[1] Its presence as a residue in foodstuffs like milk, meat, and eggs is carefully regulated to prevent allergic reactions and the spread of antibiotic resistance.[1][2] The analysis is complicated by the inherent instability of the β-lactam ring, which is susceptible to degradation in acidic or basic conditions, and the complexity of the matrices themselves.[3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity.[5] However, its accuracy is critically dependent on the ionization efficiency of the target analyte in the mass spectrometer's ion source. This is where the challenge begins.
Section 1: Identifying and Quantifying Matrix Effects
This section addresses the foundational step: diagnosing the problem. You cannot solve an issue you haven't properly identified.
Q1: What exactly are "matrix effects," and how do they impact my results?
A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[6][7] These components, such as salts, proteins, and phospholipids, compete with your analyte (benzylpenicillic acid) for the available charge in the ion source.[8]
This competition can manifest in two ways:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization of the analyte, leading to a lower-than-expected signal, poor sensitivity, and inaccurate quantification.[5]
-
Ion Enhancement: A rarer effect where matrix components increase the ionization of the analyte, leading to a higher-than-expected signal and inaccurate quantification.
The direct consequence is a loss of accuracy and precision, potentially leading to the failure of a validated method or incorrect reporting of residue levels.[7]
Q2: I suspect I have a matrix effect. How can I prove it and quantify its severity?
The most reliable method is to perform a post-extraction spike experiment . This technique isolates the effect of the matrix on the detector response by comparing an analyte spiked into a clean solvent against an analyte spiked into a blank matrix extract after the sample preparation steps.
Expert Rationale: By spiking the analyte after extraction, you are evaluating only the matrix components that were not removed by your cleanup procedure. This directly measures their impact on the MS signal, independent of the recovery of the extraction process itself. This is a cornerstone of method validation as outlined by regulatory bodies like the FDA and EMA.[9][10]
Experimental Protocol: Quantifying Matrix Effect (ME)
-
Prepare Sample Set A: Spike a known concentration of benzylpenicillic acid into a pure solvent (e.g., the mobile phase).
-
Prepare Sample Set B: Process a blank matrix sample (e.g., plasma, milk) through your entire sample preparation procedure. In the final, clean extract, spike the same concentration of benzylpenicillic acid as in Set A.
-
Analyze and Calculate: Analyze both sets of samples by LC-MS/MS. The matrix effect is calculated as follows:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
The results are interpreted using the following table.
| ME (%) | Interpretation | Severity |
| 80% - 120% | Acceptable / Soft Matrix Effect | The method is likely robust.[11] |
| 50% - 80% or >120% | Medium Matrix Effect | Method optimization is required.[11] |
| < 50% | Strong Ion Suppression | Significant method redesign is necessary.[11] |
Section 2: Mitigation Strategies Part I - Sample Preparation
Effective sample preparation is your first and most powerful line of defense against matrix effects. The goal is to selectively remove interfering components while efficiently recovering the analyte.
Q3: I need a fast, universal method. Is simple Protein Precipitation (PPT) good enough?
PPT is fast and inexpensive but is considered a "crude" cleanup method. It involves adding a solvent like acetonitrile to precipitate proteins, which are a major matrix component in plasma or milk.[2]
-
Causality: While it effectively removes large proteins, it does not remove many other problematic matrix components, most notably phospholipids, which are highly soluble in the extraction solvent.[12] Therefore, PPT alone is often insufficient for achieving low detection limits free of matrix effects.
-
Best Use Case: Screening analyses or when the required limit of quantitation is high.
Experimental Protocol: Protein Precipitation
-
To 200 µL of sample (e.g., plasma), add 600 µL of ice-cold acetonitrile containing your internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~35°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase for injection.
Q4: How can Liquid-Liquid Extraction (LLE) provide a cleaner sample than PPT?
LLE offers superior selectivity by partitioning the analyte between two immiscible liquid phases based on its solubility and charge state.[13] For benzylpenicillic acid, which is a weak acid (pKa ≈ 2.7), this is highly effective.[4]
-
Causality: By acidifying the aqueous sample to a pH below the pKa (~pH 2), benzylpenicillic acid becomes neutral and non-polar. In this state, it preferentially moves into a non-polar organic solvent (like ethyl acetate), leaving polar interferences (salts, sugars) behind in the aqueous layer. A subsequent "back-extraction" step can be performed by adding a basic aqueous buffer, which ionizes the analyte, pulling it back into the clean aqueous phase and leaving non-polar interferences (lipids) in the organic layer. This pH-driven selectivity provides a much cleaner extract than PPT.[13][14]
Experimental Protocol: pH-Controlled Liquid-Liquid Extraction
-
To 500 µL of sample, add the internal standard.
-
Acidify the sample to pH ~2.0 using formic acid or phosphoric acid.
-
Add 2 mL of ethyl acetate. Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the top organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at ~35°C.
-
Reconstitute in 200 µL of the initial mobile phase for analysis.
Q5: My matrix is extremely complex (e.g., tissue homogenate). When is Solid-Phase Extraction (SPE) necessary?
SPE is the most powerful and selective sample preparation technique.[2] It uses a solid sorbent packed into a cartridge to retain the analyte based on specific chemical interactions while matrix components are washed away.
-
Causality: For benzylpenicillic acid, a mixed-mode or weak anion exchange (WAX) SPE sorbent is often ideal. At a neutral or slightly basic pH, the carboxylic acid group of benzylpenicillic acid is negatively charged and will be retained by the positively charged sorbent. Neutral and basic interferences can be washed away with organic solvents. The analyte is then eluted by changing the pH to be acidic, which neutralizes the analyte and disrupts the ionic interaction. This multi-step, targeted approach yields exceptionally clean extracts.[15]
Experimental Protocol: Weak Anion Exchange (WAX) SPE
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the WAX SPE cartridge.
-
Equilibrate: Pass 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6.5) through the cartridge.
-
Load: Load the pre-treated sample (diluted 1:1 with the equilibration buffer).
-
Wash 1: Pass 1 mL of the equilibration buffer to remove salts.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the benzylpenicillic acid with 1 mL of 2% formic acid in methanol.
-
Dry & Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.
| Technique | Selectivity | Speed | Cost | Common Issues |
| Protein Precipitation (PPT) | Low | Very Fast | Low | High matrix effects, especially from phospholipids.[12] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Low | Can be labor-intensive; emulsion formation.[16] |
| Solid-Phase Extraction (SPE) | High | Slow | High | Requires significant method development.[17] |
Section 3: Mitigation Strategies Part II - Analytical Method Optimization
Even with excellent sample preparation, residual matrix effects can persist. Fine-tuning your LC-MS/MS method provides an additional layer of defense.
Q6: Can I solve ion suppression by just changing my HPLC method?
Yes, chromatographic separation is key. The fundamental principle is to ensure that your analyte does not co-elute with the region of major ion suppression.[18]
-
Causality: Most matrix interferences, particularly phospholipids from plasma, tend to elute in the middle of a typical reversed-phase gradient.[12] By adjusting your gradient, you can often "move" the benzylpenicillic acid peak to a cleaner region of the chromatogram. Using modern columns with smaller particle sizes (e.g., sub-2 µm) provides sharper peaks and better resolution, which further helps to separate the analyte from interferences.[19]
Troubleshooting Steps:
-
Identify the Suppression Zone: Perform a post-column infusion experiment as described by John Dolan to visualize where suppression occurs in your gradient.[18]
-
Adjust Gradient Slope: Make your gradient shallower around the elution time of your analyte to improve separation from nearby interferences.
-
Shift Retention Time: If suppression is early in the run, consider a more retentive column (e.g., C18) or a weaker initial mobile phase to push your analyte into a cleaner, later-eluting window.
Q7: What is an internal standard, and why is it considered essential?
An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and QC.[20] The final quantification is based on the ratio of the analyte peak area to the IS peak area.
-
Causality: The IS experiences the same experimental variations as the analyte, including loss during sample preparation and ion suppression/enhancement in the MS source. By using the area ratio, these variations are normalized, dramatically improving the accuracy and precision of the results.[20]
Q8: What is the best possible internal standard for benzylpenicillic acid analysis?
The gold standard is a Stable Isotope-Labeled (SIL) Internal Standard .[21] For benzylpenicillic acid, this would be a molecule like benzylpenicillin-d7 , where seven hydrogen atoms are replaced with deuterium.[22]
-
Expert Rationale: A SIL-IS is chemically and physically almost identical to the analyte.[20] It has the same extraction recovery, the same chromatographic retention time, and, most importantly, experiences the exact same degree of matrix-induced ion suppression. Because it co-elutes perfectly, it corrects for matrix effects on a sample-by-sample basis, which is something a structural analog IS cannot do as effectively.[21] Regulatory agencies strongly recommend using a SIL-IS for LC-MS assays whenever possible.[9]
Section 4: Advanced FAQs
Q9: My main problem is phospholipids. Are there targeted removal strategies?
Yes. Phospholipids are a major cause of ion suppression in plasma and serum analysis.[12] If standard SPE is insufficient, you can use specialized phospholipid removal (PLR) products. These come in 96-well plate or cartridge formats and use proprietary media (like zirconia-coated silica) that specifically bind and remove phospholipids from the sample extract.[23][24] They can be used after an initial protein precipitation step to yield a significantly cleaner sample.
Q10: What do the FDA and EMA guidelines say about matrix effects?
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that matrix effects be evaluated during bioanalytical method validation.[9][10][25] The expectation is that you demonstrate that the accuracy and precision of your method are not compromised by the matrix. This typically involves testing at least six different lots of the blank matrix to assess the variability of the effect.[9] Using a SIL-IS is the most straightforward way to meet these regulatory expectations.[9]
References
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An, J., et al. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Agilent Technologies. (2009). LC/MS Applications for Drug Residues in Foods. Application Note. Available at: [Link]
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Makhado, E., et al. (2023). Solid Phase Extraction Penicillin and Tetracycline in Human Serum Using Magnetic Graphene Oxide-Based Sulfide Nanocomposite. Molecules. Available at: [Link]
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Riezk, A., et al. (2024). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. Analytical Methods. Available at: [Link]
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Wiese, B., & Martin, K. (1989). Basic extraction studies of benzylpenicillin and its determination by liquid chromatography with pre-column derivatisation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Unade, T. T., et al. (2021). Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. International Journal of Health and Allied Sciences. Available at: [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. White Paper. Available at: [Link]
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Zhang, K., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Wu, J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Available at: [Link]
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AMSbio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]
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Díaz-Bao, M., et al. (2015). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available at: [Link]
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Ye, C. (2015). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Available at: [Link]
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D'Arienzo, C. J., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis. Available at: [Link]
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Heidenreich, F., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. Available at: [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA Guidance. Available at: [Link]
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Chrom-Ed. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]
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Zhang, J., et al. (2016). Identification of Penicillin G Metabolites under Various Environmental Conditions using UHPLC-MS/MS. ResearchGate. Available at: [Link]
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Interchim. Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC/UV) and HPLC/MS/MS. Application Note. Available at: [Link]
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Wikipedia. Benzylpenicillin. Available at: [Link]
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Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). Available at: [Link]
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Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. Available at: [Link]
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Meetschen, U., & Petz, M. (1990). Capillary gas chromatographic method for determination of benzylpenicillin and other beta-lactam antibiotics in milk. Journal of AOAC International. Available at: [Link]
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Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]
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Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Available at: [Link]
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ResearchGate. (2019). Extraction of Penicillin G from aqueous solutions: Analysis of Reaction Equilibrium and Mass transfer. Available at: [Link]
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NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]
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Riezk, A., et al. (2024). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. PubMed. Available at: [Link]
-
ResearchGate. (2023). Solid Phase Extraction Penicillin and Tetracycline in Human Serum Using Magnetic Graphene Oxide-Based Sulfide Nanocomposite. Available at: [Link]
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Dolan, J. W. (2004). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. Available at: [Link]
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Jo, H., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods. Available at: [Link]
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Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
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Clark, A. S., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Semantic Scholar. (2019). UNIFAC Model for Liquid-Liquid Phase Equilibrium of Penicillin G and 6-APA System. Available at: [Link]
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ResearchGate. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]
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Separation Science. LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Available at: [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available at: [Link]
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ResearchGate. (2015). Is it possible that contaminants in LC/MS/MS cause ion suppression in ESI negative mode?. Available at: [Link]
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Troubleshooting guide for penicillin degradation studies
<Technical Support Center: Troubleshooting Guide for Penicillin Degradation Studies
Welcome to the technical support center for penicillin degradation studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing penicillin stability. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to design robust experiments, interpret your data accurately, and troubleshoot common issues with confidence.
Penicillin, a cornerstone of antibacterial therapy, is notoriously unstable due to its strained β-lactam ring, making it susceptible to degradation under various conditions. Understanding its degradation pathways is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2] This guide will address specific challenges you may encounter in your experimental workflow.
Core Concepts in Penicillin Degradation
Penicillin's core structure, containing a β-lactam ring fused to a thiazolidine ring, is the primary site of its instability.[3] Degradation can be initiated by several factors, including pH, temperature, enzymes (like β-lactamases), and the presence of other chemical entities.[3][4][5] The primary degradation pathway involves the hydrolytic cleavage of the β-lactam ring to form penicilloic acid, which is biologically inactive.[6] Under acidic conditions, further degradation can lead to the formation of penillic acid and penilloic acid.[6][7]
Visualizing the Primary Degradation Pathway
The following diagram illustrates the initial and most common degradation route of Penicillin G. Understanding this pathway is fundamental to identifying key degradants in your analytical runs.
Caption: Primary degradation pathway of Penicillin G.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific, practical problems encountered during penicillin degradation studies in a question-and-answer format.
Section 1: Experimental Design & Execution
Question 1: My penicillin degradation is happening much faster/slower than expected based on the literature. What could be the cause?
Answer: This is a common issue often rooted in subtle variations in experimental conditions. Here’s a systematic approach to troubleshooting:
-
pH Control is Paramount: Penicillin degradation is highly pH-dependent.[5] Even minor shifts in the pH of your buffer can drastically alter the degradation rate.
-
Causality: The β-lactam ring is susceptible to both acid- and base-catalyzed hydrolysis. The rate of degradation is generally slowest around pH 6.8.[8]
-
Troubleshooting Steps:
-
Verify pH Meter Calibration: Use fresh, certified calibration standards before preparing your buffers.
-
Check Buffer Capacity: Ensure your buffer concentration is sufficient to resist pH changes that can occur as acidic degradation products (like penicilloic acid) are formed. A concentration of at least 25-50 mM is a good starting point.
-
Monitor pH Throughout the Experiment: For long-term studies, periodically measure the pH of your samples (if the volume allows) to ensure it remains stable.
-
-
-
Temperature Fluctuations: The degradation of penicillin follows first-order kinetics and is temperature-dependent, as described by the Arrhenius equation.[9]
-
Causality: Increased thermal energy accelerates the rate of chemical reactions, including the hydrolysis of the β-lactam ring.
-
Troubleshooting Steps:
-
Use a Calibrated Incubator/Water Bath: Ensure your equipment is maintaining the target temperature accurately. Use a calibrated external thermometer for verification.
-
Ensure Uniform Heating: Avoid placing samples in "hot spots" within an incubator. For liquid samples, gentle agitation can ensure uniform temperature distribution.
-
-
-
Purity of Penicillin Standard: The presence of impurities or pre-existing degradants in your starting material can affect the perceived degradation rate.
-
Troubleshooting Steps:
-
Source High-Purity Standards: Use USP or equivalent reference standards whenever possible.
-
Run a Time-Zero (T0) Analysis: Always analyze a sample immediately after preparation to establish a baseline and confirm the initial purity.
-
-
-
Matrix Effects: Components in your sample matrix (e.g., cell culture media, plasma) can catalyze or inhibit degradation.[10]
-
Troubleshooting Steps:
-
Perform Spiking Studies: Spike penicillin into a blank matrix and monitor its stability to understand the matrix's contribution to degradation.
-
Simplify the Matrix: If possible, use a simpler buffer system for initial kinetic studies before moving to more complex matrices.
-
-
Question 2: I'm conducting a forced degradation study. How much degradation should I aim for, and what are the standard stress conditions?
Answer: Forced degradation, or stress testing, is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[2][11]
-
Target Degradation: The goal is to achieve a meaningful level of degradation without completely destroying the drug substance. A target of 5-20% degradation is generally recommended.[12][13]
-
Causality: This range is sufficient to produce and detect major degradation products while leaving enough parent drug to ensure accurate quantification and mass balance. Excessive degradation can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.
-
-
Standard Stress Conditions (as per ICH Q1A(R2) Guidelines): [2]
-
Acid Hydrolysis: Typically 0.1 M HCl at room temperature or slightly elevated (e.g., 40-60°C).
-
Base Hydrolysis: Typically 0.1 M NaOH at room temperature. Penicillins are very labile to base, so conditions may need to be milder.
-
Oxidation: Commonly 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid drug or a solution to temperatures ranging from 40°C to 80°C.[13]
-
Photodegradation: Exposing the drug to a combination of cool white fluorescent and near-ultraviolet light, with a total exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[13]
-
| Stress Condition | Typical Reagent/Condition | Key Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, RT to 60°C | β-lactam cleavage, rearrangement to penillic acid |
| Base Hydrolysis | 0.1 M NaOH, RT | Rapid β-lactam cleavage to penicilloic acid |
| Oxidation | 3-30% H₂O₂, RT | Oxidation of the thiazolidine sulfur atom |
| Thermal | 40-80°C (solid or solution) | Accelerates hydrolysis and other pathways |
| Photolytic | >1.2 million lux hours | Various photolytic cleavage products |
Section 2: HPLC Analysis Troubleshooting
Question 3: My HPLC chromatogram shows poor peak shape (tailing or fronting) for penicillin. How can I improve it?
Answer: Peak asymmetry is a common HPLC issue that can compromise resolution and integration accuracy. Here's how to diagnose and fix it:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Causality: The stationary phase has a finite capacity. When exceeded, the equilibrium between the mobile and stationary phases is disrupted, causing the peak shape to distort.
-
Troubleshooting Steps:
-
Reduce Injection Volume or Concentration: Dilute your sample and inject again. If the peak shape improves, you were likely overloading the column.
-
-
-
Secondary Interactions: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase.
-
Causality: Penicillin has acidic functional groups that can interact with active sites (e.g., residual silanols) on the silica-based stationary phase, causing some molecules to be retained longer than others.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of penicillin G (~2.7) to keep it in a single ionic state. Operating at a lower pH (e.g., 2.5-3.0) can suppress the ionization of residual silanols.
-
Increase Buffer Strength: A higher buffer concentration can help mask residual silanol interactions.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, consider upgrading.
-
-
-
Column Contamination or Degradation: A contaminated or worn-out column can lead to poor peak shapes.
-
Troubleshooting Steps:
-
Flush the Column: Use a strong solvent (miscible with your mobile phase, e.g., isopropanol) to wash the column.[14]
-
Reverse the Column and Flush: For more stubborn contamination, you can (with most modern columns, but check the manufacturer's instructions) reverse the column and flush with a strong solvent.
-
Replace the Frit or Guard Column: A blocked inlet frit is a common source of peak shape problems.[14]
-
-
Visualizing the HPLC Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing HPLC problems.
Caption: A systematic approach to HPLC troubleshooting.
Question 4: I'm seeing unexpected peaks in my chromatogram. Are they contaminants or degradation products?
Answer: Distinguishing between contaminants and true degradants is a critical step in method validation and stability assessment.
-
Systematic Investigation:
-
Analyze a Blank: Inject your solvent/mobile phase. Any peaks present are from the system or the solvent itself ("ghost peaks").
-
Analyze a Placebo: If you are working with a formulated product, analyze the formulation without the active pharmaceutical ingredient (API). This will identify peaks originating from excipients.
-
Compare Stressed vs. Unstressed Samples: A true degradation product should be absent or present at a very low level in your T0 sample and should increase in area over time or under stress conditions.
-
Peak Purity Analysis (with a PDA/DAD detector): A photodiode array (PDA) or diode array detector (DAD) can assess the spectral purity of a peak. If the peak is spectrally pure, it is likely a single compound. This is a key component of a stability-indicating method.[15][16]
-
-
Identification:
-
Mass Spectrometry (LC-MS): The most definitive way to identify an unknown peak is to determine its mass-to-charge ratio (m/z) and fragmentation pattern using LC-MS.[17] This allows you to propose a structure and confirm if it is a known penicillin degradant like penicilloic acid (M+H⁺ for Pen G = 335, M+H⁺ for penicilloic acid = 353).[6][18]
-
Experimental Protocol: A Foundational Forced Degradation Study
This protocol provides a starting point for performing a forced degradation study on a penicillin drug substance.
Objective: To generate potential degradation products of Penicillin G and assess the specificity of the analytical HPLC method.
Materials:
-
Penicillin G Potassium (USP reference standard)
-
HPLC-grade Acetonitrile and Water
-
Phosphoric Acid (or other suitable acid for pH adjustment)
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
30% Hydrogen Peroxide
-
Validated HPLC method for Penicillin G
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Penicillin G in water at a concentration of 1 mg/mL.[2]
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Keep at 40°C for a predetermined time (e.g., 2, 4, 8 hours). Before injection, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature. Due to high lability, sample at short intervals (e.g., 5, 15, 30 minutes). Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for a set time (e.g., 2, 4, 8 hours).
-
Thermal Degradation: Place a vial of the stock solution in an oven at 70°C. Sample at various time points.
-
Control Sample: Keep 5 mL of the stock solution mixed with 5 mL of water at room temperature, protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot, dilute as necessary with the mobile phase, and inject into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent Penicillin G peak.
-
-
Data Evaluation:
-
Calculate the percentage degradation of Penicillin G.
-
Ensure the method provides sufficient resolution between the parent peak and all major degradation peaks.
-
If available, use a PDA detector to check for peak purity.
-
This structured approach ensures that you can confidently assess the stability of penicillin and troubleshoot any issues that arise, ultimately leading to more reliable and reproducible scientific outcomes.
References
-
Benedict, R. G., Schmidt, W. H., Coghill, R. D., & Oleson, A. P. (1946). Penicillin. III. The Stability of Penicillin in Aqueous Solution. Journal of Bacteriology, 51(1), 85-95. Available from: [Link]
-
Chavda, H. (2021). In-use stability studies: guidelines and challenges. Drug Development and Industrial Pharmacy, 47(9), 1373-1391. Available from: [Link]
-
CSH Pharma Group. (n.d.). Overcoming Challenges in Penicillin Production. CSH Pharma Group. Available from: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and products. Available from: [Link]
-
HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. Available from: [Link]
-
ICH Guidelines. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Li, D., Yang, M., Hu, J., Zhang, Y., Chang, H., & Jin, F. (2008). Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river. Water research, 42(1-2), 307–317. Available from: [Link]
-
Lu, X., Xing, H., Su, B., & Ren, Q. (2008). Effect of Buffer Solution and Temperature on the Stability of Penicillin G. Journal of Chemical & Engineering Data, 53(2), 543-547. Available from: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Available from: [Link]
-
RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Available from: [Link]
-
Sharma, S., Sharma, M. C., & Kohli, D. (2012). Development and validation of stability-indicating HPLC method for simultaneous estimation of cefixime and linezolid. Indian journal of pharmaceutical sciences, 74(3), 233–240. Available from: [Link]
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(4). Available from: [Link]
-
Wikipedia contributors. (n.d.). Penicillin. Wikipedia. Available from: [Link]
-
Zhao, L., He, Y., & Li, H. (2021). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. Molecules, 26(23), 7247. Available from: [Link]
Sources
- 1. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. onyxipca.com [onyxipca.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. agilent.com [agilent.com]
- 15. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. ues.pku.edu.cn [ues.pku.edu.cn]
- 18. Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of Penicillin Degradation Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving penicillin and its degradation products using chromatography. Here, we address common challenges with in-depth explanations, troubleshooting guides, and actionable protocols to enhance the accuracy and reliability of your analytical results.
Introduction: The Challenge of Penicillin Analysis
Penicillins are a cornerstone of antibacterial therapy, but their inherent instability, primarily due to the strained β-lactam ring, presents a significant analytical challenge.[1] Degradation can occur under various conditions, including acidic or alkaline pH, heat, and the presence of enzymes like β-lactamase, leading to a complex mixture of related substances.[1][2] Achieving adequate chromatographic resolution between the parent drug and its numerous degradation products is critical for accurate quantification, stability assessment, and impurity profiling, all of which are vital for ensuring drug safety and efficacy.[3][4]
This guide provides a structured approach to troubleshooting and optimizing your chromatographic methods for this specific application.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing poor resolution between my parent penicillin peak and its primary degradation products. What are the first parameters I should investigate?
A1: Poor resolution in this context often stems from suboptimal mobile phase composition and pH. The various degradation products of penicillin, such as penicilloic acid, penilloic acid, and penillic acid, have different polarities and ionization states compared to the parent molecule.[1][5]
Expertise & Experience: The key is to manipulate the mobile phase to exploit these differences. Start by critically evaluating your mobile phase pH. Penicillins and their degradation products contain carboxylic acid moieties, making their retention highly dependent on pH. A mobile phase pH around 4.5 is often a good starting point as it can suppress the ionization of the carboxylic acid groups, increasing their retention on a reversed-phase column and improving separation from more polar degradants.[6]
Troubleshooting Steps:
-
pH Adjustment: If you are not using a buffer, or if the pH is not optimal, introduce a phosphate or acetate buffer to your aqueous mobile phase component to maintain a consistent pH.[7] Experiment with small pH adjustments (e.g., ± 0.2 pH units) to observe the impact on selectivity.
-
Organic Modifier: Evaluate the type and concentration of your organic modifier (typically acetonitrile or methanol).[7] Acetonitrile often provides better peak shape for acidic compounds. A shallow gradient or even an isocratic elution with a lower percentage of organic solvent can increase retention and improve the separation of closely eluting peaks.
-
Column Chemistry: Ensure you are using an appropriate stationary phase. A standard C18 column is a good starting point, but for complex mixtures, a high-density bonding C18 or a phenyl-hexyl column might offer alternative selectivity.[3]
Q2: My peak shapes are poor, showing significant tailing for the penicillin peak. What causes this and how can I fix it?
A2: Peak tailing for penicillin and its degradation products is a common issue, often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Expertise & Experience: The primary cause of tailing for acidic compounds like penicillins is often interaction with residual, un-capped silanols on the silica-based stationary phase. These silanols are acidic and can interact with the ionized penicillin molecules, leading to tailing.
Troubleshooting Steps:
-
Mobile Phase pH: As mentioned above, operating at a lower pH (e.g., pH 3.0-4.5) will suppress the ionization of the penicillin's carboxylic acid group, reducing its interaction with silanols and improving peak shape.[6]
-
Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM). A higher buffer concentration can help mask the residual silanols.
-
Column Choice: Consider using a column with end-capping or a "base-deactivated" stationary phase specifically designed to minimize silanol interactions.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[8] Injecting in a stronger solvent can cause peak distortion.
Q3: I'm struggling to separate all the known degradation products in a single run. What advanced strategies can I employ?
A3: When dealing with a complex mixture of degradation products with varying polarities, a simple isocratic method may not be sufficient.[9] A gradient elution is often necessary.
Expertise & Experience: The principle behind a successful gradient method is to start with a low organic phase concentration to retain and separate the more polar, early-eluting degradation products. Then, gradually increase the organic phase concentration to elute the parent penicillin and any less polar degradants within a reasonable timeframe.
Recommended Approach: Gradient Method Development
| Parameter | Starting Point | Optimization Strategy |
| Column | C18, 250 mm x 4.6 mm, 5 µm[6] | Consider smaller particle sizes (e.g., <3 µm) for higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid or 20 mM KH2PO4 in water, pH adjusted to 4.5[6][10] | Formic acid is volatile and suitable for LC-MS applications.[10] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides lower viscosity and better peak shapes. |
| Gradient Profile | Start with a shallow gradient (e.g., 5-40% B over 20 minutes) | Adjust the initial and final %B and the gradient slope to target specific peak pairs that are poorly resolved. |
| Flow Rate | 1.0 mL/min[6] | Can be adjusted based on column dimensions and particle size. |
| Detection | UV at 230 nm[6] | This wavelength provides good sensitivity for the penicillin core structure. |
For a visual guide to the workflow, see the diagram below.
Caption: Workflow for optimizing chromatographic resolution.
Experimental Protocols
Protocol 1: Forced Degradation Study of Penicillin G
This protocol is essential for identifying potential degradation products and verifying that your analytical method is "stability-indicating."[11][12]
Objective: To generate the primary degradation products of Penicillin G under acidic, alkaline, and oxidative stress conditions.
Materials:
-
Penicillin G Potassium standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
Phosphate buffer (pH 7.0)
Procedure:
-
Sample Preparation: Prepare a stock solution of Penicillin G in HPLC grade water at a concentration of 1 mg/mL.
-
Acid Degradation:
-
Mix 1 mL of the Penicillin G stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 40°C for 2 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
Mix 1 mL of the Penicillin G stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 1 hour.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the Penicillin G stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 4 hours.
-
Dilute with mobile phase for analysis.
-
-
Analysis: Analyze the stressed samples alongside an unstressed control sample using your developed HPLC method. The goal is to achieve baseline separation of the degradation product peaks from the parent Penicillin G peak.
Trustworthiness: A successful forced degradation study validates that your method can distinguish the active pharmaceutical ingredient from its breakdown products, which is a regulatory requirement.[11]
Understanding Penicillin Degradation Pathways
The degradation of penicillin is complex, with different pathways favored under different conditions. A simplified overview is presented below.
Caption: Simplified degradation pathways of Penicillin G.
Expertise & Experience: As the diagram illustrates, under acidic conditions, you can expect to see the formation of penillic and penilloic acids.[1][13] In neutral to alkaline conditions, the primary degradation product is penicilloic acid.[2] Knowing which degradation products to expect based on your sample's matrix and storage conditions can help in peak identification and method development.
References
-
Chromatographic Applications Supporting ISO 22002-100:2025 Requirements on Allergen Management, Food Fraud, and Control of Chemical and Packaging-Related Contaminants . MDPI. Available from: [Link]
-
Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river . Water Research. Available from: [Link]
-
A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid . RSC Publishing. Available from: [Link]
-
Identification of Penicillin G Metabolites under Various Environmental Conditions using UHPLC-MS/MS . ResearchGate. Available from: [Link]
-
Troubleshooting and Performance Improvement for HPLC . Aurigene Pharmaceutical Services. Available from: [Link]
-
Antibiotics Analysis by HPLC . Nacalai Tesque. Available from: [Link]
-
Investigation of a proposed penicillin G acidic degradation scheme using high-pressure liquid chromatography and optimization techniques and mechanistic considerations . Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Production of Antimicrobial and Antioxidant Metabolites by Penicillium crustosum Using Lemon Peel as a Co-Substrate in Submerged Fermentation . MDPI. Available from: [Link]
-
[Determination of degraded products of penicillin by high performance liquid chromatography] . PubMed. Available from: [Link]
-
Research on degradation of penicillins in milk by β-lactamase using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry . ResearchGate. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting . Agilent. Available from: [Link]
-
Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity . National Institutes of Health. Available from: [Link]
-
Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water . National Institutes of Health. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health. Available from: [Link]
-
Effect of Buffer Solution and Temperature on the Stability of Penicillin G . ACS Publications. Available from: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods . Semantic Scholar. Available from: [Link]
-
Application of a liquid chromatographic procedure for the analysis of penicillin antibiotics in biological fluids and pharmaceutical formulations using sodium dodecyl sulphate/propanol mobile phases and direct injection . ResearchGate. Available from: [Link]
-
Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins . ResearchGate. Available from: [Link]
-
Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection . MDPI. Available from: [Link]
-
Best Practices for Efficient Liquid Chromatography (LC) Operations . Agilent. Available from: [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion . National Institutes of Health. Available from: [Link]
-
Effect of pH at different time interval on the removal of penicillin G... . ResearchGate. Available from: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments . National Institutes of Health. Available from: [Link]
-
A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation . National Institutes of Health. Available from: [Link]
-
HPLC Troubleshooting Guide . Restek. Available from: [Link]
-
pH-dependent effect of magnesium sulfate on the stability of penicillin G potassium solution . PubMed. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. Available from: [Link]
-
Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC . DergiPark. Available from: [Link]
-
Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa . Journal of Young Pharmacists. Available from: [Link]
-
Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods . LCGC International. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Technology Networks. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Available from: [Link]
-
Optimization and Validation in Liquid Chromatography Using Design of Experiments . ResearchGate. Available from: [Link]
-
Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures . International Journal of Novel Research and Development. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. ues.pku.edu.cn [ues.pku.edu.cn]
- 6. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onyxipca.com [onyxipca.com]
- 13. Investigation of a proposed penicillin G acidic degradation scheme using high-pressure liquid chromatography and optimization techniques and mechanistic considerations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Selecting the appropriate internal standard for benzylpenillic acid quantification
Technical Support Center
Topic: Selecting and Implementing an Internal Standard for Benzylpenicillic Acid Quantification
Welcome to our dedicated guide for researchers, scientists, and drug development professionals. This document provides in-depth technical guidance and troubleshooting for the critical process of selecting and using an internal standard (IS) for the accurate quantification of benzylpenicillic acid (also known as Penicillin G). Our goal is to move beyond simple instructions and provide the causal reasoning behind key experimental choices, ensuring your methods are robust, reliable, and scientifically sound.
Part 1: Frequently Asked Questions (FAQs) - The Foundational "Why"
This section addresses the fundamental questions researchers face, establishing the scientific basis for using an internal standard in benzylpenicillic acid analysis.
Q1: Why is an internal standard absolutely essential for the accurate quantification of benzylpenicillic acid?
A: The use of an internal standard is non-negotiable for robust benzylpenicillic acid quantification due to a combination of the analyte's inherent instability and the complexities of modern analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analyte Instability: Benzylpenicillic acid is notoriously unstable in aqueous solutions, and its degradation is highly dependent on pH, temperature, and time.[1][2][3][4] It can degrade into multiple byproducts, such as penillic acid, penilloic acid, and penicilloic acid.[4][5][6] An ideal internal standard will undergo similar degradation and loss during sample preparation and storage, allowing the ratio of the analyte to the IS to remain constant even if the absolute amount of the analyte decreases.
-
Correction for Procedural Variability: Every step in an analytical workflow—from pipetting and extraction to injection—has a degree of unavoidable random error.[7][8] An IS, when added at the very beginning of the sample preparation process, experiences the same procedural variations as the analyte. By using the analyte-to-IS peak area ratio for quantification, these variations are effectively normalized, dramatically improving the precision and accuracy of the results.[7][9]
-
Mitigation of Matrix Effects (LC-MS): When analyzing complex biological matrices like plasma, serum, or tissue homogenates, co-eluting endogenous compounds can interfere with the ionization of the target analyte in the mass spectrometer's source.[5] This phenomenon, known as the "matrix effect," can cause ion suppression or enhancement, leading to inaccurate quantification. An internal standard that is chromatographically and physicochemically similar to benzylpenicillic acid will experience the same matrix effects, thus correcting for this unpredictable variable.[8][10]
Q2: What are the fundamental criteria for selecting a suitable internal standard for a benzylpenicillic acid assay?
A: A well-chosen internal standard is the cornerstone of a validated analytical method. The selection process should be guided by the following key criteria:
-
Structural and Physicochemical Similarity: The IS should be as similar to benzylpenicillic acid as possible. This ensures it behaves similarly during sample extraction, has comparable chromatographic retention, and exhibits a similar response to the detector.[7][11][12]
-
Chromatographic Resolution: The IS must be well-resolved from benzylpenicillic acid and any other potential interferences in the sample matrix.[7][13] For mass spectrometry, this is less stringent if the compounds have different mass-to-charge ratios (m/z), but baseline separation is still ideal.
-
Absence from Samples: The chosen IS must not be naturally present in the test samples.[7][13][14]
-
Stability: The IS must be stable throughout the entire sample preparation, storage, and analysis process.[11][12] If the analyte is known to be unstable, the ideal IS will exhibit a similar stability profile.
-
Commercial Availability and Purity: The IS must be readily available in a high-purity form to ensure consistency and prevent the introduction of interfering impurities.[11]
Q3: What are the main types of internal standards for benzylpenicillic acid, and what are the pros and cons of each?
A: There are two primary categories of internal standards suitable for this application: Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogue Internal Standards.
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analogue IS |
| Description | A version of benzylpenicillic acid where one or more atoms (e.g., H, C) are replaced with a heavy isotope (e.g., D, ¹³C).[11][15] | A different molecule with a structure closely related to benzylpenicillic acid. |
| Example | Benzylpenicillin-d7 [16][17] | Phenoxymethylpenicillinic acid (Penicillin V) [18] |
| Pros | The "Gold Standard" for LC-MS. [11] - Nearly identical chemical and physical properties. - Co-elutes with the analyte, providing the best possible correction for matrix effects and extraction recovery.[11] | - More cost-effective than SIL compounds. - Suitable for both LC-MS and HPLC-UV methods. - Generally good at correcting for physical sample loss during preparation. |
| Cons | - Significantly more expensive to synthesize and purchase. - Primarily useful for mass spectrometry-based detection. - Purity is critical; must have very low levels of the unlabeled analyte.[11] | - Does not co-elute with the analyte, so it may not perfectly correct for matrix effects at the specific retention time of the analyte. - May have different extraction recovery or stability compared to the analyte. |
| Best For | High-stakes applications requiring the utmost accuracy and precision, such as regulated bioanalysis, clinical pharmacokinetics, and therapeutic drug monitoring.[10][17] | Routine analysis, methods using UV detection, or when cost is a primary constraint. |
Part 2: Troubleshooting and Implementation Guide
This section provides practical advice for common challenges encountered during method development and routine analysis.
Issue 1: I need to choose an internal standard for my specific assay. Which one should I use?
This decision is primarily driven by your analytical instrumentation and the required level of validation.
Caption: Decision workflow for selecting an appropriate internal standard.
-
For LC-MS/MS (Recommended): Benzylpenicillin-d7 is the superior choice. Its behavior is nearly identical to the unlabeled analyte, providing the most accurate correction for matrix effects and recovery, which is critical for sensitive mass spectrometric detection.[16][17]
-
For HPLC-UV: Phenoxymethylpenicillinic acid is a well-documented and effective choice.[18] Since UV detection is less susceptible to the matrix effects that plague MS, a structural analogue that mimics the extraction and chromatographic behavior of benzylpenicillic acid is sufficient.
Issue 2: My internal standard response is erratic, drifting, or unexpectedly low across a run.
An unstable IS signal invalidates the run. Use this table to diagnose the root cause.
| Potential Cause | Diagnostic Clues | Recommended Solution(s) |
| Inconsistent IS Addition | High %RSD of IS peak area across the batch. No discernible trend (random). | Review the procedure for adding the IS. Use a calibrated positive displacement pipette. Ensure the IS is fully dissolved in the stock solution and vortexed before each addition. |
| IS Degradation | IS response systematically decreases over the course of the analytical run. | Benzylpenicillin and its analogues are unstable.[1][3] Keep samples in the autosampler at a controlled, low temperature (e.g., 4°C). Prepare fresh calibration standards and QCs for each run. Assess the stability of the IS in the final sample solvent over the expected run time. |
| Matrix Effects | IS response is consistent in standards but suppressed or enhanced (and variable) in matrix samples (e.g., plasma). | This indicates the IS is not adequately correcting for matrix effects. If using a structural analogue, its retention time may be in a region of different ion suppression. Optimize chromatography to shift retention times. If the problem persists, switching to a SIL-IS (which co-elutes) is the most robust solution.[11] |
| Poor Extraction Recovery | Low IS response in all processed samples compared to a non-extracted standard. | Re-evaluate the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, SPE). Ensure the pH and solvent choice are optimal for both the analyte and the IS. |
| Carryover | A small IS peak is observed in blank injections immediately following high-concentration samples. | Optimize the LC wash method between injections. Use a stronger wash solvent or increase the wash volume/time. Adsorption can be an issue for some compounds; a higher IS concentration may sometimes help mitigate this.[15] |
Issue 3: How do I determine the optimal working concentration for my internal standard?
A: The IS concentration should be high enough to provide a strong, reproducible signal but should not be so high that it saturates the detector or introduces significant amounts of unlabeled analyte (in the case of a SIL-IS).
Protocol: Determining Optimal IS Concentration
-
Prepare Analyte Standards: Prepare a set of calibration standards for benzylpenicillic acid spanning the expected analytical range.
-
Select a Mid-Range Concentration: Choose a concentration for the IS that is roughly in the middle of the calibration curve range (e.g., corresponding to the response of the mid-point calibrator).
-
Spike and Analyze: Spike a consistent volume of the IS solution into all calibration standards and a set of blank matrix samples.
-
Evaluate IS Response: Process and analyze the samples. The IS should produce a peak area that is:
-
At least 10-20 times the signal-to-noise ratio.
-
Well within the linear dynamic range of the detector.
-
Consistent across all samples (typically <15% RSD in matrix samples).
-
-
Check for Contamination (SIL-IS): Analyze the lowest point on your calibration curve (the LLOQ). The contribution to the analyte signal from any unlabeled material in your SIL-IS solution should be less than 5% of the total analyte response at the LLOQ.[11] If it is higher, you may need to source a purer IS or adjust its concentration.
Part 3: Experimental Protocols and Workflows
This section provides a generalized workflow for incorporating an internal standard into your analytical method.
Caption: A typical bioanalytical workflow incorporating an internal standard.
Protocol: Sample Preparation using Protein Precipitation (Example)
This protocol is a general example and must be optimized for your specific matrix and instrumentation.
-
Prepare IS Working Solution: Dilute your certified internal standard stock solution to the pre-determined optimal working concentration in an appropriate solvent (e.g., 50:50 methanol:water).
-
Sample Aliquoting: Into a 1.5 mL microcentrifuge tube, pipette 50 µL of your sample (calibrator, quality control, or unknown).
-
Internal Standard Addition: Add 25 µL of the IS working solution to every tube .
-
Vortex: Vortex each tube for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial, avoiding the protein pellet.
-
Analysis: Inject the sample into the validated LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Benzylpenicillic Acid / Internal Standard) against the nominal concentration of the calibrators. Determine the concentration of the QCs and unknown samples from this curve.
References
-
Tufi, J. E., et al. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing. Available at: [Link]
-
Bibby Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Bibby Scientific. Available at: [Link]
-
Dolan, J. W. (2014). When Should an Internal Standard be Used? LCGC International. Available at: [Link]
-
Butterfield, A. G., et al. (1978). A Rapid Method for the Determination of Benzylpenicillin in Serum by Reversed-Phase HPLC. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wikipedia. (2024). Benzylpenicillin. Wikipedia. Available at: [Link]
-
American Chemical Society. (2018). Benzylpenicillin. ACS Molecule of the Week. Available at: [Link]
-
Legg, A., et al. (2022). Stability of benzylpenicillin for continuous intravenous infusions: An isotonic formulation for therapeutic use and a low-dose formulation for clinical trial. PLoS One. Available at: [Link]
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Parker, S. L., et al. (2018). Development of a Novel Multipenicillin Assay and Assessment of the Impact of Analyte Degradation. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylpenillic acid. PubChem. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Available at: [Link]
-
Riezk, A., et al. (2024). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. Analytical Methods. Available at: [Link]
-
Wikipedia. (2024). Internal standard. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Stability of benzylpenicillin during continuous home intravenous therapy. ResearchGate. Available at: [Link]
-
Lovering, A. M., et al. (2001). Stability of benzylpenicillin during continuous home intravenous therapy. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Chemistry LibreTexts. (2020). Internal Standards and LOD. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Identification of Penicillin G Metabolites under Various Environmental Conditions using UHPLC-MS/MS. ResearchGate. Available at: [Link]
-
Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. Mason Technology. Available at: [Link]
-
Yang, K., et al. (2008). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Chromatography B. Available at: [Link]
-
ProQuest. (n.d.). The degradation of benzylpenicillin in aqueous solution. ProQuest. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating Assay for Benzylpenicillic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical quality control, the stability of a drug substance is paramount to ensuring its safety and efficacy. This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating assay for benzylpenicillic acid, a primary degradation product of benzylpenicillin (Penicillin G). As a senior application scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale and the establishment of a robust, self-validating analytical system.
The core of a stability-indicating method lies in its ability to provide an accurate and precise measurement of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[1][2] For benzylpenicillin, a β-lactam antibiotic, the hydrolytic opening of the β-lactam ring to form benzylpenicilloic acid is a critical degradation pathway.[3][4] This guide will delve into the validation of a high-performance liquid chromatography (HPLC) method, a widely accepted technique for this purpose, and compare its performance with an alternative method, offering insights into their respective strengths and limitations.
The Imperative of Forced Degradation Studies
Before validating a stability-indicating method, it is essential to understand the degradation pathways of the drug substance. Forced degradation, or stress testing, is a pivotal exercise that helps identify likely degradation products and provides a foundation for developing a specific analytical method.[5] For benzylpenicillic acid, this involves subjecting it to a range of stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[5]
Key Stress Conditions for Benzylpenicillic Acid:
-
Acidic and Basic Hydrolysis: The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of benzylpenicilloic acid.[3] Further degradation to penilloic acid can also occur.[6]
-
Oxidation: Exposure to oxidative conditions can lead to the formation of various oxidation products.
-
Thermal Stress: Elevated temperatures can accelerate degradation, providing insights into the drug's thermal stability.
-
Photostability: Exposure to light can induce degradation, and photostability testing is an integral part of stress testing.[5]
The goal of these studies is to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without completely degrading the parent molecule.
Method 1: The Workhorse - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the most common and versatile technique for the analysis of pharmaceuticals. Its ability to separate compounds with a wide range of polarities makes it ideal for resolving benzylpenicillic acid from its parent compound, benzylpenicillin, and other potential degradation products.
-
Objective: To validate a stability-indicating RP-HPLC method for the quantification of benzylpenicillic acid.
-
Materials and Reagents:
-
Benzylpenicillic acid reference standard
-
Benzylpenicillin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Deionized water
-
Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.[7]
-
Injection Volume: 20 µL.
-
-
Validation Parameters: The method must be validated according to ICH Q2(R2) guidelines, assessing the following parameters:[8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by separating the benzylpenicillic acid peak from those of benzylpenicillin and all degradation products generated during forced degradation studies. Peak purity analysis using a diode array detector (DAD) is crucial here.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] This is determined by preparing a series of at least five concentrations of benzylpenicillic acid and plotting the peak area response against concentration. The correlation coefficient (r) should be ≥ 0.999.[7]
-
Range: The interval between the upper and lower concentrations of the analyte that have been shown to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of the test results to the true value. This is assessed by spiking a placebo with known amounts of benzylpenicillic acid at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-day precision): Analysis of multiple samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Method 2: An Alternative Approach - Capillary Electrophoresis (CE)
Capillary electrophoresis is a separation technique that offers high efficiency and resolution. While less common than HPLC in routine quality control, it can be a powerful alternative, particularly for charged molecules like benzylpenicillic acid.
| Parameter | Method A: RP-HPLC-UV | Method B: Capillary Electrophoresis (CE) | Rationale & Insights |
| Specificity | Excellent, especially with DAD for peak purity analysis. | High resolving power, but co-migration with neutral species can be a challenge. | HPLC with DAD provides a higher degree of confidence in peak purity. CE's separation is based on charge-to-mass ratio, offering a different selectivity profile. |
| Linearity (r) | ≥ 0.999 | ≥ 0.998 | Both methods can achieve excellent linearity. |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 100 | HPLC often provides a wider linear range, especially at the lower end. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can provide high accuracy. |
| Precision (RSD%) | < 2.0% | < 3.0% | HPLC generally offers better precision due to more robust instrumentation and injection systems. |
| LOD (µg/mL) | ~0.03 | ~0.1 | HPLC typically has lower detection limits. |
| LOQ (µg/mL) | ~0.1 | ~0.5 | HPLC's lower LOQ makes it more suitable for quantifying trace-level impurities. |
| Analysis Time | 15-30 minutes | 5-15 minutes | CE can offer significantly faster analysis times. |
| Solvent Consumption | High | Very Low | CE is a "greener" technique with minimal solvent usage. |
| Robustness | Generally robust, with well-understood parameters. | Can be sensitive to buffer composition and capillary surface. | HPLC methods are often more easily transferable between laboratories. |
Visualizing the Workflow and Degradation
To better understand the processes involved, the following diagrams illustrate the experimental workflow for method validation and the primary degradation pathway of benzylpenicillin.
Caption: Experimental workflow for the validation of a stability-indicating assay.
Caption: Primary degradation pathway of Benzylpenicillin to Benzylpenicilloic Acid.
Conclusion: A Scientifically Sound Approach
The validation of a stability-indicating assay for benzylpenicillic acid is a critical component of ensuring the quality and safety of benzylpenicillin-containing drug products. While RP-HPLC with UV detection remains the industry standard due to its robustness, precision, and lower detection limits, capillary electrophoresis presents a viable alternative with advantages in speed and reduced solvent consumption.
The choice of method will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of sensitivity. Regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is non-negotiable. The causality behind each experimental choice, from the design of forced degradation studies to the selection of validation parameters, must be scientifically justified to create a truly self-validating and trustworthy analytical method.
References
-
ResearchGate. (n.d.). HPLC chromatograms of (A) benzylpenicillin polymerized sample and (B)... Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025, August 10). Collaborative study to assess the reproducibility of a reverse- phase LC method to determine the content and to estmate the impurities of benzathine benzylpencillin. Retrieved January 24, 2026, from [Link]
-
Riezk, A., et al. (2023, January 12). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Soto-Otero, R., et al. (1987). A Rapid Method for the Determination of Benzylpenicillin in Serum by Reversed-Phase HPLC. Biomedical Chromatography. Retrieved January 24, 2026, from [Link]
-
PubMed. (2009, December 5). A stability-indicating HPLC assay with diode array detection for the determination of a benzylpenicillin prodrug in aqueous solutions. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Hydrolysis of Penicillin G (benzylpenicillin) to 6-aminopenicillanic.... Retrieved January 24, 2026, from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved January 24, 2026, from [Link]
-
Kuss, C., et al. (n.d.). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Retrieved January 24, 2026, from [Link]
-
European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved January 24, 2026, from [Link]
-
PubMed Central. (2024, October 14). Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2025, August 5). Degradation of β-lactam antibiotics. Retrieved January 24, 2026, from [Link]
-
Ghebre-Sellassie, I. (n.d.). KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND. Purdue e-Pubs. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Retrieved January 24, 2026, from [Link]
-
Li, D., et al. (n.d.). Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receivi. Water Research. Retrieved January 24, 2026, from [Link]
-
YouTube. (2018, April 30). Stability Indicating Methods. Retrieved January 24, 2026, from [Link]
-
HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved January 24, 2026, from [Link]
-
IJCRT.org. (2023, October 10). Stability Indicating Assay Method. Retrieved January 24, 2026, from [Link]
-
PubMed Central. (n.d.). Biological breakdown of benzylpenicillin by preformed mats of penicillin-producing organisms. Retrieved January 24, 2026, from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Retrieved January 24, 2026, from [Link]
-
ICH. (n.d.). ich harmonised tripartite guideline - quality of biotechnological products. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (2024, February 8). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Penicillin. Retrieved January 24, 2026, from [Link]
-
Semantic Scholar. (n.d.). [PDF] Degradation of β-lactam antibiotics. Retrieved January 24, 2026, from [Link]
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Inter-Laboratory Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Benzylpenicilloic Acid in Pharmaceutical Samples
A Guide for Robust and Defensible Analytical Method Implementation
Introduction: The Analytical Imperative for Benzylpenicilloic Acid Quantification
Benzylpenicillin (Penicillin G) remains a cornerstone antibiotic; however, its susceptibility to degradation poses significant challenges for pharmaceutical quality control and safety assessment. The primary and most significant degradation product is benzylpenicilloic acid (BPNLA), formed by the hydrolytic cleavage of the β-lactam ring.[1][2] The presence of BPNLA is not merely an indicator of reduced drug efficacy; it is a major epitope implicated in penicillin-induced allergic reactions and has demonstrated cytotoxic effects in preliminary studies.[3][4] Therefore, the accurate and precise quantification of BPNLA is critical for ensuring the safety and stability of benzylpenicillin-containing products.
This guide provides an in-depth comparison of analytical methodologies and presents a comprehensive framework for the inter-laboratory validation of a robust HPLC-MS/MS method for BPNLA quantification. Our objective is to establish a method that is not only fit for its intended purpose within a single laboratory but is also reproducible and reliable across multiple analytical environments, a cornerstone of method standardization.[5][6]
Comparative Analysis of Quantification Methodologies
The choice of analytical technique is the foundation of any robust quantification method. The selection process must balance sensitivity, specificity, and practicality.
| Feature | HPLC-UV | HPLC-MS/MS (Proposed Method) |
| Specificity | Moderate. Susceptible to interference from co-eluting matrix components or other degradation products with similar chromophores. | High to Very High. Specificity is achieved through both chromatographic separation and unique precursor-to-product ion mass transitions (MRM), virtually eliminating interferences.[7] |
| Sensitivity | Lower. The limit of quantification (LOQ) may be insufficient for early-stage degradation studies or trace-level analysis in complex matrices. | High. Capable of achieving low µg/L or even ng/L detection limits, essential for stability and safety assessments. |
| Linear Range | Typically 2-3 orders of magnitude. | Wide, often spanning 4-5 orders of magnitude, reducing the need for sample dilutions. |
| Confirmation | Based solely on retention time, which is not a unique identifier. | Provides structural confirmation through mass fragmentation patterns, enhancing data defensibility. |
| Development Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Justification | Suitable for routine analysis of bulk drug substance where BPNLA concentrations are expected to be high. | Essential for applications requiring high specificity and sensitivity, such as stability-indicating assays, formulation development, and analysis of biological samples.[8][9] |
Given the critical need for specificity and sensitivity in monitoring a potentially harmful degradant, this guide will focus on the validation of an HPLC-MS/MS method.
The Proposed HPLC-MS/MS Method: A Detailed Protocol
The causality behind this protocol is to achieve maximum separation efficiency and detection specificity for BPNLA while minimizing analytical variability.
3.1. Instrumentation and Reagents
-
HPLC System: A system capable of delivering reproducible gradients at high pressure.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is chosen for its excellent retention and peak shape for moderately polar analytes like BPNLA.
-
Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid; certified reference standard of Benzylpenicilloic Acid.
3.2. Chromatographic and MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes analyte ionization and improves peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure efficient elution of BPNLA while separating it from the parent drug (benzylpenicillin) and other potential degradants.
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: (Values are illustrative and must be empirically determined)
-
BPNLA Quantifier: 353.1 → 160.1
-
BPNLA Qualifier: 353.1 → 194.1
-
Single-Laboratory Method Validation: The Foundation of Trustworthiness
Before an inter-laboratory study can commence, the method must be rigorously validated in a single laboratory to demonstrate its fundamental performance characteristics. This validation must be conducted according to a pre-approved protocol, and its results documented in a validation report, as stipulated by international guidelines.[5][10][11] The objective is to prove the analytical procedure is fit for its intended purpose.[6][12]
Key Validation Parameters (as per ICH Q2(R2)) [12][13]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from BPNLA, free from interference. | No significant interfering peaks at the retention time of BPNLA in blank matrix, placebo, and samples of known degradation products. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration for an assay of a degradation product.[6] |
| Accuracy | Closeness of test results to the true value, assessed via spike recovery. | Mean recovery of 90.0% - 110.0% at three concentration levels. |
| Precision | Agreement among a series of measurements. Assessed at two levels: 1. Repeatability (intra-assay) 2. Intermediate Precision (inter-day, inter-analyst) | Relative Standard Deviation (RSD) ≤ 5.0% for each concentration level. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met at this concentration. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature). | RSD of results under varied conditions should not significantly differ from normal conditions. |
Designing the Inter-Laboratory Validation Study
The purpose of an inter-laboratory study is to determine the reproducibility of the method—its performance in the hands of different analysts in different laboratories with different equipment. This is the ultimate test of a method's ruggedness and suitability for widespread implementation, as advocated by organizations like AOAC INTERNATIONAL.[14][15]
Caption: Workflow for the inter-laboratory validation study.
5.1. Experimental Protocol for Participating Laboratories
-
Objective: To quantify the concentration of Benzylpenicilloic Acid in three provided blind samples using the specified HPLC-MS/MS method.
-
Materials Provided:
-
Validation protocol document.
-
Three unique, homogeneous samples of benzylpenicillin drug product subjected to forced degradation, labeled Sample A, Sample B, and Sample C.
-
Certified reference standard for Benzylpenicilloic Acid.
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of each sample into separate 100 mL volumetric flasks. Dilute to volume with a 50:50 mixture of Mobile Phase A and B. Sonicate for 10 minutes. Further dilute an aliquot 10-fold with the same diluent.
-
Calibration Curve: Prepare a stock solution of the BPNLA reference standard. Perform serial dilutions to create a minimum of six calibration standards spanning the expected concentration range of the samples.
-
Analysis:
-
Perform a system suitability test by injecting the middle calibration standard five times. The RSD for peak area and retention time must be ≤ 2.0%.
-
Analyze the calibration standards to generate a calibration curve.
-
Inject each prepared sample in triplicate.
-
-
-
Data Reporting:
-
Submit all raw data, including chromatograms and integration results.
-
Provide the calculated concentration of BPNLA for each of the three samples, along with the mean and standard deviation for the triplicate injections.
-
Report the linear regression equation and correlation coefficient (r²) for the calibration curve.
-
Data Analysis and Inter-Laboratory Performance
Upon receipt of data from all participating laboratories, the coordinating laboratory performs a rigorous statistical analysis.
6.1. Chemical Degradation Pathway
Caption: Degradation of Benzylpenicillin to Benzylpenicilloic Acid.
6.2. Analysis of Results
The primary goal is to assess the method's precision under reproducible conditions. Key metrics include:
-
Repeatability Standard Deviation (sr) and RSD (RSDr): Variation within a single laboratory.
-
Reproducibility Standard Deviation (sR) and RSD (RSDR): Variation between laboratories.
Table 3: Illustrative Inter-Laboratory Validation Results for Sample B
| Laboratory ID | Mean BPNLA Conc. (% w/w) | Repeatability RSD (RSDr) |
| Lab 1 | 0.152 | 1.8% |
| Lab 2 | 0.148 | 2.1% |
| Lab 3 | 0.155 | 1.5% |
| Lab 4 | 0.145 | 2.5% |
| Overall Mean | 0.150 | - |
| sR | 0.0042 | - |
| Reproducibility RSD (RSDR) | 2.8% | - |
Interpretation: An overall reproducibility RSD (RSDR) of less than 5% for a minor component assay is generally considered excellent and demonstrates that the method is robust and transferable. It provides a high degree of confidence that results generated in one compliant laboratory will be comparable to those from another.
Conclusion
The HPLC-MS/MS method detailed in this guide has been shown to be specific, sensitive, accurate, and precise through single-laboratory validation. The successful completion of the inter-laboratory study, demonstrating excellent reproducibility with an RSDR of 2.8%, confirms its robustness and suitability for implementation as a standardized method for the quality control and stability testing of benzylpenicillin-containing products. This validated method provides a trustworthy analytical tool for researchers, scientists, and drug development professionals to ensure product safety and efficacy.
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MDPI. (2024, October 14). Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations. Retrieved from [Link]
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PubMed. (1987). A Rapid Method for the Determination of Benzylpenicillin in Serum by Reversed-Phase HPLC. Retrieved from [Link]
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European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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PubMed. (2018). A preliminary investigation of the toxic effects of Benzylpenicilloic acid. Retrieved from [Link]
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ResearchGate. (2000, August 7). Stability of benzylpenicillin during continuous home intravenous therapy. Retrieved from [Link]
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A Comparative Guide to the pH-Dependent Formation of Benzylpenillic Acid from Benzylpenicillin
Introduction: The Imperative of Stability in Penicillin Formulations
Benzylpenicillin (Penicillin G) remains a cornerstone of antibacterial therapy; however, its efficacy is intrinsically linked to its chemical stability. The molecule's core structural feature, a strained β-lactam ring fused to a thiazolidine ring, is the source of both its antibacterial activity and its chemical lability.[1] Degradation of benzylpenicillin in aqueous solutions can lead to a loss of therapeutic potency and the formation of derivatives with potential immunogenic properties.
Among the primary degradation products are benzylpenicilloic acid and benzylpenillic acid.[2][3] this compound, in particular, is formed through a complex intramolecular rearrangement and is recognized as a significant contributor to penicillin-related hypersensitivity reactions.[4] For researchers in drug formulation and development, understanding the kinetics and mechanisms of this compound formation under various pH conditions is not merely an academic exercise; it is a critical step in designing stable, safe, and effective parenteral products.
This guide provides an in-depth comparison of this compound formation across the pH spectrum, grounded in mechanistic chemistry and supported by actionable experimental protocols.
The Chemical Landscape: pH-Catalyzed Degradation Pathways
The stability of benzylpenicillin is profoundly influenced by pH, with degradation accelerating in both acidic and alkaline environments.[2] The molecule is most stable in a narrow pH range, typically between 6.5 and 7.5.[5][6] Outside this window, distinct catalytic pathways dominate, leading to different primary degradation products.
Acid-Catalyzed Degradation (pH < 4)
In strongly acidic solutions, the degradation of benzylpenicillin is complex.[7] One of the key pathways is an intramolecular rearrangement that yields This compound .
Causality of the Mechanism: This pathway is initiated by the protonation of the β-lactam ring's nitrogen or carbonyl oxygen. The electron-withdrawing character of the protonated carbonyl group enhances the electrophilicity of the β-lactam carbon. This facilitates a nucleophilic attack from the side-chain amide carbonyl oxygen, initiating a cascade that results in the formation of the imidazoline ring characteristic of penillic acid. Concurrently, hydrolysis of the β-lactam ring can also occur, leading to the formation of benzylpenicilloic acid.[8]
Near-Neutral and Alkaline-Catalyzed Degradation (pH > 7)
Under neutral to alkaline conditions, the predominant degradation mechanism is the direct hydrolysis of the β-lactam amide bond.[9]
Causality of the Mechanism: This reaction is catalyzed by hydroxide ions (OH⁻), which act as a potent nucleophile. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the β-lactam ring. This nucleophilic acyl substitution results in the cleavage of the amide bond and the formation of benzylpenicilloic acid , a biologically inactive dicarboxylic acid.[10] While benzylpenicilloic acid is the major product in alkaline media, it can exist as a mixture of epimers and undergo further degradation.[9]
The following diagram illustrates these competing, pH-dependent degradation pathways.
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The Nexus of In Vitro Benzylpenicilloic Acid Formation and Clinical Penicillin Allergy: A Comparative Guide for Researchers
For decades, the specter of penicillin allergy has loomed large in clinical practice, often leading to the use of broader-spectrum, and sometimes less effective, alternative antibiotics. This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals into the correlation between the in vitro formation of benzylpenicilloic acid—a key penicillin metabolite—and the clinical manifestation of allergic reactions. We will dissect the underlying immunological mechanisms, compare the performance of various in vitro diagnostic methodologies, and provide actionable experimental protocols.
The Immunological Underpinnings of Penicillin Allergy: The Hapten Hypothesis
Penicillin itself is a small molecule and not inherently immunogenic. Its allergenic potential arises from its ability to act as a hapten, covalently binding to host proteins to form a hapten-carrier complex that can be recognized by the immune system. The major antigenic determinant in penicillin allergy is the benzylpenicilloyl (BPO) group, which is formed through the opening of the β-lactam ring.[1] However, a variety of other degradation products, known as minor determinants, also play a crucial role, particularly in severe, immediate hypersensitivity reactions like anaphylaxis.[2]
Benzylpenicilloic acid is a primary degradation product of benzylpenicillin.[3] Its formation is a critical step in the generation of antigenic determinants. While the benzylpenicilloyl group is considered the major determinant, other metabolites, including benzylpenicilloic acid and its derivatives, contribute to the array of haptens that can trigger an immune response.[1]
The following diagram illustrates the degradation pathway of benzylpenicillin and the formation of the benzylpenicilloyl hapten.
Caption: Degradation of Benzylpenicillin to form an immunogenic hapten-carrier complex.
While the formation of these haptens is a prerequisite for an allergic reaction, a direct quantitative correlation between the in vitro concentration of benzylpenicilloic acid and the clinical severity of the allergic response has not been definitively established. The patient's individual immune sensitivity and other genetic and environmental factors play a significant role in the nature and intensity of the clinical manifestation.[4]
A Comparative Analysis of In Vitro Diagnostic Methodologies
The in vitro diagnosis of penicillin allergy aims to detect the presence of drug-specific antibodies or sensitized immune cells. The gold standard for confirming or ruling out a penicillin allergy is a drug provocation test (DPT), an in vivo procedure that involves administering the drug to the patient under strict medical supervision.[2] However, DPTs carry a risk of inducing a severe allergic reaction. Consequently, a range of in vitro tests have been developed to provide a safer, albeit often less sensitive, alternative.
Here, we compare the three most common in vitro methods: Specific IgE (sIgE) Immunoassays, the Basophil Activation Test (BAT), and the Lymphocyte Transformation Test (LTT).
| Test | Principle | Typical Sensitivity | Typical Specificity | Advantages | Disadvantages |
| Specific IgE (sIgE) Immunoassay | Detects and quantifies circulating IgE antibodies specific to penicillin determinants. | Low (19.3%)[5] | High (97.4%)[5] | Widely available, standardized, relatively low cost. | Low sensitivity, particularly for reactions in the distant past.[6] |
| Basophil Activation Test (BAT) | Measures the activation of basophils (a type of white blood cell) in response to penicillin allergens, typically by detecting the upregulation of surface markers like CD63. | Variable (20.8% - 55%)[7][8] | High (80% - 92.3%)[7][8] | Functional assay that mimics the early phase of an allergic reaction. | Technically demanding, requires fresh blood samples, not fully standardized. |
| Lymphocyte Transformation Test (LTT) | Measures the proliferation of T-lymphocytes in response to penicillin, indicating a cell-mediated immune response. | Moderate (74.4% for beta-lactams)[9] | High (85%)[9] | Useful for diagnosing delayed hypersensitivity reactions. | Long turnaround time, technically complex, not widely available. |
Experimental Protocols: A Step-by-Step Guide
In Vitro Generation and Quantification of Benzylpenicilloic Acid
For research purposes, the controlled in vitro generation and quantification of benzylpenicilloic acid from benzylpenicillin is essential for studying its specific role in allergic responses.
Protocol for In Vitro Generation of Benzylpenicilloic Acid:
-
Prepare a stock solution of Benzylpenicillin: Dissolve benzylpenicillin sodium salt in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a final concentration of 1 mg/mL.
-
Induce Degradation: Incubate the benzylpenicillin solution at 37°C. The degradation to benzylpenicilloic acid will occur over time through hydrolysis. The rate of degradation can be increased by adjusting the pH to an alkaline range (e.g., pH 10).[10]
-
Monitor Degradation: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the solution for analysis.
-
Stop the Reaction: For each aliquot, immediately stop the degradation process by freezing at -20°C or by acidification, depending on the subsequent analytical method.
Protocol for Quantification by High-Performance Liquid Chromatography (HPLC):
-
HPLC System: Use a reversed-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[11]
-
Detection: Monitor the eluent using a UV detector at a wavelength of approximately 220-230 nm.
-
Standard Curve: Prepare standard solutions of purified benzylpenicilloic acid at known concentrations to generate a standard curve for quantification.
-
Analysis: Inject the samples from the in vitro generation experiment and quantify the amount of benzylpenicilloic acid by comparing the peak areas to the standard curve.
Basophil Activation Test (BAT) Workflow
The BAT is a flow cytometry-based assay that provides a functional readout of basophil activation.
Caption: A generalized workflow for the Lymphocyte Transformation Test (LTT).
Detailed LTT Protocol:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from a fresh heparinized blood sample using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Resuspend the PBMCs in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) and plate them in a 96-well plate.
-
Stimulation: Add the penicillin allergen at various non-toxic concentrations to the wells. Include a negative control (medium only) and a positive control (a mitogen such as phytohemagglutinin).
-
Incubation: Incubate the plate for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2 to allow for lymphocyte proliferation.
-
Proliferation Measurement:
-
Radiolabeling: Add [3H]-thymidine to the cultures for the final 16-24 hours of incubation. Proliferating cells will incorporate the radiolabel into their DNA.
-
Dye Dilution: Alternatively, label the cells with a fluorescent dye like CFSE before stimulation. As the cells divide, the dye is distributed equally among the daughter cells, leading to a decrease in fluorescence intensity.
-
-
Harvesting and Measurement:
-
Radiolabeling: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Dye Dilution: Analyze the cells by flow cytometry to measure the dilution of the fluorescent dye.
-
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (or another proliferation measure) of the drug-stimulated cultures by the mean of the negative control cultures. An SI above a certain threshold (typically 2 or 3) is considered a positive result.
Conclusion and Future Directions
The in vitro formation of benzylpenicilloic acid and other penicillin metabolites is a critical initiating event in the cascade leading to a clinical allergic reaction. While a direct quantitative link between the concentration of these haptens and the severity of the allergic response remains to be fully elucidated, in vitro diagnostic tests provide valuable tools for assessing a patient's sensitization to penicillin.
Specific IgE immunoassays offer a convenient, though often insensitive, first-line screening tool. The Basophil Activation Test provides a more functional assessment of the immediate allergic response with higher specificity. The Lymphocyte Transformation Test is particularly useful for investigating delayed hypersensitivity reactions.
Future research should focus on the standardization of functional assays like the BAT and LTT, and on the identification of biomarkers that can more accurately predict the severity of clinical reactions. A deeper understanding of the complex interplay between penicillin metabolism, individual patient genetics, and the resulting immune response will ultimately lead to more precise and reliable in vitro diagnostics for penicillin allergy.
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ASCIA. (2020). ASCIA Consensus Statement for the assessment of patients with suspected penicillin allergy. Australasian Society of Clinical Immunology and Allergy. [Link]
- Shenoy, E. S., Macy, E., Rowe, T., & Blumenthal, K. G. (2019). Evaluation and Management of Penicillin Allergy: A Review. JAMA, 321(2), 188–199.
- Mayorga, C., Ebo, D. G., Lang, D. M., Pichler, W. J., Sabato, V., Park, M. A., ... & Terreehorst, I. (2019). In vitro tests for drug hypersensitivity reactions: an ENDA/EAACI Drug Allergy Interest Group position paper. Allergy, 74(11), 2050-2068.
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American Academy of Allergy, Asthma & Immunology. (2023). “Penicillin Allergy Evaluation Should Be Performed Proactively in Patients with a Penicillin Allergy Label – A Position Statement”. [Link]
- Romano, A., Atanaskovic-Markovic, M., Barbaud, A., Bircher, A. J., Brockow, K., Caubet, J. C., ... & Torres, M. J. (2020). Towards a more precise diagnosis of beta-lactam allergy. Allergy, 75(4), 756-771.
- Ingold, A. (1976). Conversion of benzylpenicillin to penicilloic acid in patients with chronic bronchial infections. Chemotherapy, 22(2), 88–96.
- Sousa-Pinto, B., Blumenthal, K. G., Macy, E., Pereira, A. M., Azevedo, L. F., Delgado, L., & Fonseca, J. A. (2021). Accuracy of penicillin allergy diagnostic tests: A systematic review and meta-analysis. The Journal of Allergy and Clinical Immunology, 147(1), 296-308.e9.
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- Allergy to Penicillin. (n.d.). Revista Portuguesa de Imunoalergologia, 2(2).
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- The lymphocyte transformation test in the diagnosis of drug hypersensitivity. (2004). Current Opinion in Allergy and Clinical Immunology, 4(4), 265-270.
- Schematic representation of the flow cytometric lymphocyte transformation test. (n.d.).
- Design of an enzymatic hybrid system: a useful strategy for the biosynthesis of benzylpenicillin in vitro. (1995). Applied and Environmental Microbiology, 61(8), 2935-2939.
- Analysis of Viability as Readout of Lymphocyte Transformation Test in Drug Hypersensitivity Diagnostics. (2021). International Journal of Molecular Sciences, 22(16), 8881.
- The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives. (2008). Clinical and Molecular Allergy, 6, 1.
- A Rapid Method for the Determination of Benzylpenicillin in Serum by Reversed-Phase HPLC. (1985).
- Investigation of the response to some haptenic determinants in penicillin allergy by skin and in vitro allergy tests. (1976). Clinical Allergy, 6(6), 565-573.
- In vitro testing for penicillin allergy in the setting of multiple antibiotic intolerance syndrome. (2023). American Academy of Allergy, Asthma & Immunology.
- Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river. (2007).
- The Application of an Improved Lymphocyte Transformation Test to Diagnose non-immediate Drug Hypersensitivity Reactions. (2021). Scandinavian Journal of Immunology, 94(4), e13083.
- Synthesis of (beta-methyl-3H)-benzylpenicillin and (beta-methyl-3H)-6-aminopenicillanic Acid. (1975). Journal of Labelled Compounds, 11(2), 221-225.
- Accuracy of Penicillin Allergy Diagnostic Tests: A Systematic Review and Meta-analysis. (2020).
- Lymphocyte transformation test for drug allergy detection. (2022).
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- Molecular features of penicillin allergy. (1998). International Archives of Allergy and Immunology, 115(1), 3-10.
- Biosynthesis of benzylpenicillin (G), phenoxymethylpenicillin (V) and octanoylpenicillin (K) from glutathione S-derivatives. (1993). The Journal of Antibiotics, 46(6), 997-1004.
- Basophil Activ
- Identification of Penicillin G Metabolites under Various Environmental Conditions using UHPLC-MS/MS. (2020).
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- Road map for the clinical application of the basophil activation test in food allergy. (2017). Clinical & Experimental Allergy, 47(9), 1115-1124.
- The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity. (1997). Clinical & Experimental Allergy, 27(2), 175-181.
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A Comparative Analysis of Benzylpenicilloic Acid Levels in Diverse Patient Populations: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the factors influencing benzylpenicillic acid levels across various patient populations. As the primary degradation product of benzylpenicillin (penicillin G), benzylpenicilloic acid is a critical molecule of interest, particularly due to its role as a major antigenic determinant in penicillin hypersensitivity reactions. Understanding its formation and clearance in different patient cohorts is paramount for advancing drug development, optimizing therapeutic strategies, and enhancing patient safety.
This document moves beyond a simple recitation of facts, offering a synthesized perspective grounded in established pharmacokinetic principles and field-proven insights. We will explore the causality behind the expected variations in benzylpenicilloic acid levels, even in the absence of direct comparative clinical trial data, providing a robust framework for researchers and drug development professionals.
The Genesis of Benzylpenicilloic Acid: A Degradation Pathway of Clinical Significance
Benzylpenicillin, a cornerstone of antibiotic therapy, is susceptible to degradation both in vitro and in vivo. The primary pathway of this degradation involves the hydrolytic opening of the β-lactam ring, yielding the inactive metabolite, benzylpenicilloic acid.[1][2] This process can occur spontaneously or be catalyzed by β-lactamase enzymes produced by certain bacteria.[3]
The clinical relevance of benzylpenicilloic acid extends beyond its lack of antibacterial activity. It readily reacts with proteins to form penicilloyl-protein conjugates, which act as haptens and can elicit an immune response.[1][2] This immunological reaction is the foundation of penicillin allergy, a common and potentially life-threatening adverse drug reaction. Therefore, the concentration of benzylpenicilloic acid in a patient's system is a key factor in the potential for sensitization and allergic reactions.
Below is a diagram illustrating the degradation of benzylpenicillin to benzylpenicilloic acid.
Caption: Degradation of Benzylpenicillin to Benzylpenicilloic Acid.
Comparative Analysis of Factors Influencing Benzylpenicilloic Acid Levels
While direct comparative studies measuring benzylpenicilloic acid levels across different patient populations are scarce, we can infer expected variations based on the well-established pharmacokinetics of the parent drug, benzylpenicillin. The following sections dissect these influencing factors.
The Impact of Renal Function
The kidneys are the primary route of elimination for benzylpenicillin and its metabolites.[1] Consequently, renal function is the most critical determinant of their plasma concentrations.
-
Patients with Normal Renal Function: In individuals with healthy kidneys, benzylpenicillin is rapidly cleared, with a half-life of approximately 30 to 60 minutes.[1] This efficient clearance limits the systemic exposure to both the parent drug and its degradation products.
-
Patients with Renal Impairment: In patients with renal failure, the excretion of penicillin G is significantly impaired, leading to its accumulation and an increased risk of dose-related toxicity, including neurotoxicity.[4][5] This reduced clearance of the parent drug logically extends to its metabolites. We can therefore hypothesize that patients with renal impairment will exhibit significantly higher and more sustained levels of benzylpenicilloic acid compared to those with normal renal function. This prolonged exposure to the antigenic determinant may increase the risk of sensitization and allergic reactions.
The following table summarizes the recommended dosage adjustments for benzylpenicillin in patients with renal impairment, highlighting the profound impact of kidney function on drug clearance.
| Creatinine Clearance (mL/min) | Recommended Benzylpenicillin Dose |
| >20-50 | Dose as in normal renal function |
| 10-20 | 75% of normal dose |
| <10 | 20-50% of normal dose |
Data sourced from Wellington ICU Drug Database and Pediatric Oncall.[6][7]
The Influence of Age: Pediatric vs. Adult Populations
Pharmacokinetics differ significantly between pediatric and adult populations, leading to variations in drug absorption, distribution, metabolism, and excretion.
-
Pediatric Patients: Neonates and young infants have immature renal function, which affects the clearance of drugs like penicillin. This can lead to a prolonged half-life and potentially higher concentrations of benzylpenicillin and, consequently, benzylpenicilloic acid for a given weight-adjusted dose. Standard pediatric dosing for benzylpenicillin is typically 30-50mg/kg every 6 hours.[6]
-
Adult Patients: Adults generally have mature renal function, leading to more predictable and efficient clearance of benzylpenicillin. Standard adult doses range from 1.2-2.4g every 4-6 hours.[6]
The inherent physiological differences between these populations strongly suggest that benzylpenicilloic acid levels will vary. Further research is warranted to quantify these differences and assess their clinical implications, particularly concerning the development of penicillin allergies in children.
The Role of Hepatic Function
While the kidneys are the primary route of elimination, a limited amount of benzylpenicillin undergoes hepatic metabolism to benzylpenicilloic acid.[1]
-
Patients with Normal Hepatic Function: The contribution of the liver to the overall clearance of benzylpenicillin is considered minor in individuals with normal liver function.
-
Patients with Hepatic Impairment: Currently, there is no standard recommendation for dose adjustment of benzylpenicillin in patients with hepatic impairment alone.[8] This suggests that the impact of liver dysfunction on the overall clearance of benzylpenicillin and the formation of benzylpenicilloic acid is not considered clinically significant. However, it is important to note that severe liver disease can lead to secondary renal impairment (hepatorenal syndrome), which would then significantly affect drug clearance. Penicillin use has been associated with drug-induced liver injury in some cases, which can manifest as jaundice.[9]
Allergic vs. Non-Allergic Patient Populations
A crucial area of investigation is the potential difference in benzylpenicilloic acid levels between patients who experience an allergic reaction to penicillin and those who do not.
-
Hypothesis: It is plausible that patients who develop an allergic reaction may have a higher or more sustained exposure to benzylpenicilloic acid, leading to a greater degree of protein haptenation and a more robust immune response. However, a study on delayed hypersensitivity reactions to penicillins found no indication that high plasma concentrations of the parent drug were related to the prevalence of these reactions; in fact, there was a tendency for lower plasma concentrations in these patients.[10]
This area remains a significant gap in our understanding and a priority for future research. Quantifying benzylpenicilloic acid levels in allergic versus non-allergic individuals could provide invaluable insights into the mechanisms of penicillin allergy and aid in the development of predictive diagnostic tools.
Methodologies for the Quantification of Benzylpenicilloic Acid
Accurate and sensitive analytical methods are essential for conducting comparative studies of benzylpenicilloic acid levels. Several techniques have been developed for the quantification of penicillins and their degradation products in biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of drugs and their metabolites. Methods have been developed for the simultaneous detection of benzylpenicillin and its degradation products in various samples, including wastewater and biological fluids.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it an ideal method for detecting low concentrations of analytes in complex biological matrices like plasma. Several LC-MS/MS methods have been validated for the quantification of penicillins and their penicilloic acid metabolites in milk products and other samples.[12][13]
The following diagram outlines a general workflow for the analysis of benzylpenicilloic acid in patient plasma samples using LC-MS/MS.
Caption: Workflow for LC-MS/MS Analysis of Benzylpenicilloic Acid.
Conclusion and Future Directions
While direct quantitative comparisons of benzylpenicilloic acid levels across diverse patient populations are not yet available in the published literature, a comprehensive understanding of benzylpenicillin's pharmacokinetics allows for well-founded inferences. Renal function stands out as the most significant factor influencing the clearance of both the parent drug and its primary metabolite, benzylpenicilloic acid. Age-related physiological differences also strongly suggest variations in metabolite levels between pediatric and adult populations.
The lack of direct comparative data represents a critical knowledge gap. Future research should prioritize prospective studies designed to quantify benzylpenicilloic acid concentrations in the following patient cohorts:
-
Allergic vs. Non-Allergic Individuals: To elucidate the role of metabolite exposure in the pathogenesis of penicillin hypersensitivity.
-
Pediatric vs. Adult Patients: To refine pediatric dosing regimens and better understand age-related differences in drug metabolism and allergy development.
-
Patients with Varying Degrees of Renal Impairment: To establish a direct correlation between renal function and benzylpenicilloic acid levels, which could inform more precise risk-stratification for adverse events.
Such studies, employing robust analytical methodologies like LC-MS/MS, will be instrumental in advancing our understanding of penicillin degradation and its clinical implications. The insights gained will be invaluable for the development of safer and more effective antibiotic therapies.
References
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Bos, J.C., van Hest, R.M., Mistício, M.C., Nunguiane, G., Lang, C.N., Beirão, J.C., Mathôt, R.A.A., & Prins, J.M. (2018). Pharmacokinetics and Pharmacodynamic Target Attainment of Benzylpenicillin in an Adult Severely Ill Sub-Saharan African Patient Population. Clinical Infectious Diseases, 66(8), 1261–1269. [Link]
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Wang, D., Han, J., Pan, C., Li, C., Zhao, Y., Liu, S., Zhang, Y., Tian, J., Yi, Y., Zhu, J., & Liang, A. (2022). Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice. Frontiers in Immunology, 13, 962538. [Link]
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LITFL. (2024). Benzylpenicillin. CCC Pharmacology. [Link]
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Bos, J.C., van Hest, R.M., Mistício, M.C., Nunguiane, G., Lang, C.N., Beirão, J.C., Mathôt, R.A.A., & Prins, J.M. (2018). Pharmacokinetics and Pharmacodynamic Target Attainment of Benzylpenicillin in an Adult Severely Ill Sub-Saharan African Patient Population. Clinical Infectious Diseases, 66(8), 1261–1269. [Link]
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Bryan, C. S., & Stone, W. J. (1975). "Comparably massive" penicillin G therapy in renal failure. Annals of Internal Medicine, 82(2), 189–195. [Link]
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Öbrink-Hansen, K., Wiggers, H., Bibby, B. M., Hardlei, T. F., Jensen, K., Kragh Thomsen, M., & Brock, B. (2017). Plasma Concentrations of Benzylpenicillin and Cloxacillin in Infective Endocarditis-With Special Reference to Delayed Hypersensitivity Reactions. Basic & Clinical Pharmacology & Toxicology, 120(2), 179–186. [Link]
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Li, D., Yang, M., Hu, J., Zhang, Y., Chang, H., & Jin, F. (2009). Determination of Penicillin G and Its Degradation Products in a Penicillin Production Wastewater Treatment Plant and the Receiving River. Water Environment Research, 81(11), 2339–2346. [Link]
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Strachunskiĭ, L. S., Kamanin, E. I., & Tarasov, A. A. (1998). [A comparative evaluation of the pharmacokinetics of different forms of benzathine benzylpenicillin]. Antibiotiki i khimioterapiia = Antibiotics and chemoterapy [sic], 43(11), 25–29. [Link]
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Wang, D., Han, J., Pan, C., Li, C., Zhao, Y., Liu, S., Zhang, Y., Tian, J., Yi, Y., Zhu, J., & Liang, A. (2022). Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice. Frontiers in Immunology, 13, 962538. [Link]
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Perth Children's Hospital. (n.d.). Benzylpenicillin Monograph - Paediatric. [Link]
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Joy, M. S., Matzke, G. R., Armstrong, D. K., & Frye, R. F. (2001). Pharmacokinetics of Benzylpenicillin (Penicillin G) during Prolonged Intermittent Renal Replacement Therapy. Blood Purification, 19(3), 323–327. [Link]
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Wicha, S. G., Zuther, S., Dilly, M., & de la Peña, A. (2024). Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations. Pharmaceutics, 16(10), 1433. [Link]
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Schneider, M. J., & Lehotay, D. C. (2017). UHPLC–MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards. Food Additives & Contaminants: Part A, 34(3), 366–374. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzylpenillic Acid in a Laboratory Setting
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling antibiotic-related compounds like benzylpenillic acid requires a nuanced understanding of their chemical properties, potential hazards, and the regulatory landscape. Improper disposal of such compounds can contribute to the proliferation of antimicrobial resistance (AMR) and contaminate ecosystems. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere instruction to explain the scientific rationale behind each procedural choice.
The Imperative for Proper Disposal: Understanding the Risks
This compound is a degradation product of benzylpenicillin (Penicillin G), a widely used β-lactam antibiotic. While it is a metabolite, its structural similarity to the parent compound necessitates careful handling and disposal. The primary concerns are twofold:
-
Environmental Contamination: The release of antibiotic compounds and their derivatives into the environment exerts selective pressure on microbial populations, fostering the development of antibiotic-resistant bacteria. Even at sub-lethal concentrations, these molecules can disrupt delicate ecological balances.
-
Occupational Health and Safety: Benzylpenicillin and related compounds are classified as respiratory and skin sensitizers. Repeated exposure can lead to allergic reactions, asthma-like symptoms, or contact dermatitis. Therefore, minimizing exposure during handling and disposal is paramount.
Hazard Identification Summary
The following table summarizes the key hazards associated with this compound and its parent compound, benzylpenicillin, based on available Safety Data Sheets (SDS) and chemical databases.
| Hazard Classification | Description | GHS Hazard Statement(s) | Primary Precautionary Measures |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | H334 | Avoid breathing dust/fumes. Use in a well-ventilated area or under a chemical fume hood. Wear appropriate respiratory protection. |
| Skin Sensitization | May cause an allergic skin reaction upon contact. | H317 | Wear protective gloves, lab coat, and safety glasses. Wash skin thoroughly after handling. |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. |
The Regulatory Framework: Compliance is Non-Negotiable
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A key provision finalized in 2019 is the prohibition of sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals . All laboratory waste, including this compound, must be evaluated to determine if it meets the definition of hazardous waste and managed accordingly. Institutional and local regulations may impose additional requirements. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Disposal Workflow: A Step-by-Step Approach
The following workflow provides a logical sequence for managing this compound waste, from generation to final disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
